AH 11110A
Descripción
Propiedades
Fórmula molecular |
C21H26N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C21H26N2O2/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2 |
Clave InChI |
HSVZQQYIMKLNLN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular Interactions of AH 11110A: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of AH 11110A, a pharmacological tool compound investigated for its interaction with adrenoceptors. This document, intended for researchers, scientists, and drug development professionals, consolidates the available data on its molecular target, selectivity, and the signaling pathways it modulates. While initially reported as a selective antagonist for the α1B-adrenoceptor subtype, subsequent functional studies have revealed a more complex and non-selective interaction profile, a critical consideration for its application in experimental settings.
Core Mechanism: Adrenoceptor Antagonism
This compound functions as an antagonist at α-adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine. The primary molecular target of this compound is the α1-adrenoceptor family, which consists of three subtypes: α1A, α1B, and α1D. These receptors are fundamentally involved in a myriad of physiological processes, most notably the regulation of smooth muscle contraction.[1]
However, the selectivity of this compound for the α1B subtype has been a subject of conflicting reports. While some early studies suggested a degree of selectivity,[2] a comprehensive functional analysis by Eltze et al. (2001) demonstrated that this compound does not effectively discriminate between the α1A, α1B, and α1D subtypes.[3][4] Furthermore, this study revealed that this compound also exhibits antagonist activity at α2-adrenoceptors, highlighting its lack of selectivity within the broader α-adrenoceptor family.[4]
Quantitative Analysis of Receptor Interaction
The functional affinity of this compound for various adrenoceptor subtypes has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. The following table summarizes the pA2 values for this compound at different α-adrenoceptor subtypes as determined in functional isolated tissue assays.
| Receptor Subtype | Agonist | Tissue Preparation | pA2 Value | Reference |
| α1A | --- | Rat Vas Deferens | 6.41 | [4] |
| α1B | --- | Guinea-Pig Spleen, Mouse Spleen, Rabbit Aorta | 5.40 - 6.54 | [4] |
| α1D | --- | Rat Aorta, Rat Pulmonary Artery | 5.47 - 5.48 | [4] |
| α2 | --- | Rabbit Vas Deferens (prejunctional) | 5.44 | [4] |
Table 1: Functional Affinity (pA2) of this compound at α-Adrenoceptor Subtypes.
Initial radioligand binding studies reported pKi values, a measure of binding affinity, for this compound at various α1-adrenoceptor subtypes expressed in rat fibroblast cell membranes. These values were 7.1 for α1B (hamster), 5.59 for α1A (bovine), and 5.68 for α1D (rat). However, the functional data presented above, which measures the actual antagonistic effect in tissue preparations, provides a more physiologically relevant picture of the compound's activity and underscores its lack of significant selectivity.
Signaling Pathways Modulated by this compound
As an antagonist of α1-adrenoceptors, this compound blocks the canonical Gq/11 signaling pathway initiated by the binding of endogenous agonists like norepinephrine.
Upon agonist binding, the α1-adrenoceptor activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, most notably the contraction of smooth muscle. By blocking the initial receptor activation step, this compound prevents this entire downstream cascade.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cellular debris.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]-prazosin for α1-adrenoceptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Isolated Tissue Functional Assays
These experiments assess the functional antagonism of a compound by measuring its ability to inhibit the physiological response to an agonist in an isolated tissue preparation.
References
The α1B-Adrenoceptor Affinity of AH 11110A: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the α1B-adrenoceptor affinity of the antagonist AH 11110A. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows.
Introduction to this compound and the α1B-Adrenoceptor
The α1B-adrenoceptor is a subtype of the α1-adrenergic receptor, a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1] These receptors play a crucial role in the central and peripheral nervous systems, primarily mediating smooth muscle contraction.[2] The α1B-adrenoceptor, specifically, is involved in various physiological processes, including the regulation of blood pressure.[3]
This compound has been investigated as an antagonist for the α1B-adrenoceptor. However, its selectivity profile has been a subject of discussion in the scientific literature. While some radioligand binding studies have suggested a degree of selectivity for the α1B-subtype, functional assays have indicated a broader affinity for other α1-adrenoceptor subtypes and even α2-adrenoceptors. This guide will present the available data to provide a clear understanding of its pharmacological profile.
Quantitative Affinity Data
The affinity of this compound for α-adrenoceptors has been determined through both radioligand binding assays and functional organ bath studies. The data reveals a discrepancy between the binding affinity (Ki) and the functional antagonist potency (pA2).
| Ligand | Receptor Subtype | Assay Type | Preparation | Affinity Value | Selectivity Notes |
| This compound | α1B | Radioligand Binding | Native and cloned receptors | pKi = 7.10 – 7.73 | Initially suggested selectivity for α1B. |
| This compound | α1A | Functional Assay | Rat vas deferens | pA2 = 6.41 | Failed to functionally discriminate between subtypes. |
| This compound | α1B | Functional Assay | Guinea-pig spleen, mouse spleen, rabbit aorta | pA2 = 5.40 – 6.54 | Lower functional potency than suggested by binding data. |
| This compound | α1D | Functional Assay | Rat aorta and pulmonary artery | pA2 = 5.47 – 5.48 | Limited functional selectivity. |
| This compound | α2 | Functional Assay | Rabbit vas deferens | pA2 = 5.44 | Also interacts with α2-adrenoceptors. |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the affinity of this compound for the α1B-adrenoceptor.
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat heart, cerebral cortex) or cultured cells (e.g., CHO cells stably expressing the human α1B-adrenoceptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4][5][6]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL, consisting of:
-
150 µL of the membrane preparation.
-
50 µL of the unlabeled competitor compound (this compound) at various concentrations.
-
50 µL of a radioligand with known high affinity for the α1B-adrenoceptor, such as [3H]-prazosin, at a fixed concentration (typically at or below its Kd).[6]
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).[6]
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 40-60 minutes).[6]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
This protocol determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist.
1. Tissue Preparation:
-
Tissues known to express specific α1-adrenoceptor subtypes are dissected and mounted in organ baths (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).
-
The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., norepinephrine, phenylephrine) is generated to establish a baseline response.
-
The tissue is then washed to remove the agonist.
3. Antagonist Incubation and Schild Plot Construction:
-
The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist. This will cause a rightward shift in the curve.
-
This process is repeated with increasing concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
α1B-Adrenoceptor Signaling Pathway
The α1B-adrenoceptor primarily signals through the Gq/11 family of G-proteins.[1][7] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7] This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction. There is also evidence that α1B-adrenoceptors can couple to other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[8]
Caption: α1B-Adrenoceptor Gq/11 Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. A comparison of agonist-specific coupling of cloned human alpha(2)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological profile of cloned and stably expressed alpha 1b-adrenoceptor in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
AH 11110A: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of AH 11110A, an antagonist of the α1B-adrenoceptor. The information is compiled to assist researchers and professionals in drug development in understanding its pharmacological characteristics.
Introduction
This compound is recognized as an antagonist targeting the α1B-adrenergic receptor (α1B-AR), a member of the G protein-coupled receptor (GPCR) family. However, its utility as a selective pharmacological tool is limited by its modest selectivity over other α1-adrenoceptor subtypes and its potential interaction with α2-adrenoceptors. This guide summarizes the available quantitative data on its binding affinity and functional selectivity, outlines generalized experimental protocols for assessing such compounds, and visualizes the relevant signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound has been characterized through various studies, revealing a preferential but not exclusive affinity for the α1B-adrenoceptor subtype. The data, compiled from multiple sources, is presented below.
| Target Receptor | Parameter | Value | Selectivity vs. α1B-AR | Reference |
| α1B-Adrenoceptor | Ki | 79.4 nM | - | [1] |
| α1A-Adrenoceptor | Fold Selectivity | 32-fold lower affinity | 32x | [1] |
| α1D-Adrenoceptor | Fold Selectivity | 26-fold lower affinity | 26x | [1] |
| α1A-Adrenoceptor | Fold Selectivity | ~10 to 20-fold lower affinity | 10-20x | [2] |
| α1D-Adrenoceptor | Fold Selectivity | ~10 to 20-fold lower affinity | 10-20x | [2] |
| α1A-Adrenoceptor | Functional Selectivity | Essentially no selectivity | ~1x | [2] |
| α1D-Adrenoceptor | Functional Selectivity | 12-fold lower potency | 12x | [2] |
| α1 vs. α2 Adrenoceptors | Differentiation | Cannot clearly differentiate | - | [3][4][5] |
Note: The reported selectivity of this compound can vary depending on the experimental system (e.g., cloned receptors vs. native tissues) and the assay type (binding vs. functional assays).
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled antagonist like this compound.
Objective: To determine the affinity (Ki) of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D).
Materials:
-
Cell lines individually expressing a single human α1-adrenoceptor subtype.
-
Membrane preparations from these cell lines.
-
A suitable radioligand that binds to all α1 subtypes with high affinity (e.g., [3H]-prazosin).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-selective antagonist to determine non-specific binding.
-
Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Intracellular Calcium Mobilization)
Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist. For α1-adrenoceptors, which couple to Gq/11 proteins, a common readout is the mobilization of intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release mediated by different α1-adrenoceptor subtypes.
Materials:
-
Cell lines individually expressing a single human α1-adrenoceptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A suitable agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add increasing concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of the agonist (typically the EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
This compound, as an antagonist of the α1B-adrenoceptor, blocks the downstream signaling cascades initiated by the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.
Canonical Gq/11 Signaling Pathway
The primary signaling pathway for α1B-adrenoceptors involves the activation of the Gq/11 family of G proteins.
Upon agonist binding, the α1B-adrenoceptor activates Gq/11, which in turn stimulates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses. This compound blocks this entire cascade by preventing the initial agonist binding to the receptor.
Conclusion
This compound is an α1B-adrenoceptor antagonist with a moderate degree of selectivity over α1A and α1D subtypes. Its lack of high selectivity and potential cross-reactivity with α2-adrenoceptors should be carefully considered when designing and interpreting experiments. The provided data and generalized protocols offer a framework for the further investigation and application of this compound in pharmacological research. The visualization of the associated signaling pathways further clarifies the mechanism of action and the consequences of its antagonist activity.
References
- 1. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. stomp.sg [stomp.sg]
In-depth Pharmacological Profile of AH 11110A: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A has been identified in the scientific literature as a ligand for adrenoceptors. This technical guide aims to synthesize the publicly available information regarding its pharmacological properties. However, a comprehensive search of scientific databases and literature reveals a significant scarcity of in-depth data required for a complete pharmacological profile. This document will present the available information and highlight the current gaps in knowledge.
Chemical Properties
A summary of the basic chemical information for this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H26N2O2 · HCl | [1] |
| Molecular Weight | 374.9 | [1] |
| Solubility | Approx. 2.5 mg/mL in water (at 25°C) | [1] |
Pharmacological Target and Selectivity
This compound is classified as an α1B-adrenoceptor antagonist.[2] However, a critical aspect of its pharmacological profile is its limited selectivity. Reports indicate that this compound does not effectively differentiate between the α1-adrenoceptor subtypes (α1A, α1B, and α1D). Furthermore, it lacks clear differentiation between α1 and α2-adrenoceptors.[2] This lack of selectivity is a crucial consideration for any potential therapeutic application or experimental use.
Quantitative Pharmacological Data
Despite the identification of its primary target, there is a notable absence of publicly available quantitative data to characterize the potency and affinity of this compound. A thorough literature search did not yield any of the following critical parameters:
-
Binding Affinities (Ki)
-
Functional Potency (IC50/EC50 values)
-
In vivo Efficacy Data
-
Pharmacokinetic Parameters (ADME)
Without this data, a meaningful assessment of the compound's pharmacological activity and potential therapeutic window is not possible.
Experimental Protocols
Detailed experimental methodologies for studies involving this compound are not described in the accessible literature. To facilitate future research and ensure reproducibility, the following experimental details would be necessary:
-
Binding Assays: Specifics of radioligand displacement assays or other methods used to determine binding affinity.
-
Functional Assays: Protocols for cell-based assays (e.g., calcium mobilization, reporter gene assays) to measure the functional antagonism of α1B-adrenoceptors.
-
In Vivo Models: Descriptions of any animal models used to assess the physiological or pathological effects of this compound.
Signaling Pathways
Due to the limited data, a specific signaling pathway for this compound cannot be definitively constructed. As an α1B-adrenoceptor antagonist, it would be expected to inhibit the canonical Gq/11 signaling pathway typically activated by α1B-adrenoceptors. A generalized diagram of this pathway is presented below.
Caption: Generalized Gq signaling pathway inhibited by an α1B-adrenoceptor antagonist.
Conclusion
While this compound is identified as a non-selective α1B-adrenoceptor antagonist, the publicly available information is insufficient to provide a comprehensive pharmacological profile. Key quantitative data on its potency, affinity, and in vivo activity are lacking, as are detailed experimental protocols. Future research is necessary to fully characterize the pharmacological properties of this compound and to determine its potential as a research tool or therapeutic agent. Researchers interested in this compound should be aware of these significant gaps in the current knowledge base.
References
The Function of α1B-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1B-adrenergic receptor (α1B-adrenoceptor), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in mediating the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] Encoded by the ADRA1B gene, this receptor is integral to a myriad of cellular and systemic processes, from cardiovascular regulation to central nervous system function.[1] A comprehensive understanding of the α1B-adrenoceptor's function is paramount for the development of novel therapeutics targeting a range of pathologies. This guide provides an in-depth technical overview of the α1B-adrenoceptor, focusing on its signaling mechanisms, physiological roles, and the experimental methodologies used for its characterization.
Signaling Pathways of the α1B-Adrenoceptor
The canonical signaling pathway of the α1B-adrenoceptor involves its coupling to the Gq/11 family of heterotrimeric G proteins.[1][2] Ligand binding to the receptor induces a conformational change, leading to the activation of Gq/11. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses.
Beyond this classical pathway, evidence suggests that the α1B-adrenoceptor can also engage in more complex signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This can occur through both Gq/11-dependent and independent mechanisms, potentially involving β-arrestin scaffolding.
Physiological Functions
The widespread distribution of α1B-adrenoceptors throughout the body dictates their involvement in a diverse array of physiological processes.
Cardiovascular System
In the cardiovascular system, α1B-adrenoceptors are found in the heart and blood vessels.[6] While the α1A-adrenoceptor subtype is often considered the primary mediator of vasoconstriction, studies in knockout mice have revealed a critical role for the α1B-adrenoceptor in sympathetic neurotransmission at the vascular neuroeffector junction.[7] In the heart, overexpression of α1B-adrenoceptors has been linked to the development of cardiac hypertrophy, a maladaptive increase in heart muscle mass.[8] Conversely, double knockout of α1A- and α1B-adrenoceptors in male mice results in reduced physiological cardiac hypertrophy during postnatal development.[8][9]
Central Nervous System
The α1B-adrenoceptor is highly expressed in various regions of the brain and plays a significant role in neuronal function.[10] Studies utilizing α1B-adrenoceptor knockout mice have demonstrated the receptor's involvement in locomotor activity and the rewarding effects of psychostimulants and opiates.[11] These mice also exhibit an increased reaction to novelty and selective learning deficits, highlighting the receptor's role in cognitive processes and behavioral modulation.[12][13]
Other Tissues
The α1B-adrenoceptor is also expressed in other tissues, including the liver, spleen, and kidney, where it contributes to various metabolic and physiological functions.[14][15] For instance, in the liver, the α1B-adrenoceptor is involved in regulating energy and glucose homeostasis, with a particularly pronounced role in female mice.[6][16]
Quantitative Data
The following tables summarize key quantitative data for the α1B-adrenoceptor, providing a comparative overview of ligand binding affinities and functional potencies.
Table 1: Binding Affinities (Ki) of Selected Ligands for the Human α1B-Adrenoceptor
| Ligand | Class | pKi | Ki (nM) | Radioligand | Cell/Tissue Source | Reference |
| Prazosin | Antagonist | 9.1 | 0.79 | [3H]prazosin | CHO cells | [17] |
| L-765,314 | Antagonist | ~8.42 | ~3.8 | [3H]prazosin | Recombinant | [15] |
| BMY 7378 | Antagonist | ~6.2 | ~631 | [3H]prazosin | Hepatocytes from WT mice | [18] |
| Adrenaline | Agonist | 3.94 | 11482 | [3H]prazosin | CHO-α1B cells | [14] |
| Noradrenaline | Agonist | - | - | - | - | |
| Phenylephrine | Agonist | - | - | - | - |
Note: pKi is the negative logarithm of the Ki value. Data are representative and may vary depending on the experimental conditions.
Table 2: Functional Potencies (EC50/IC50) of Selected Ligands at the Human α1B-Adrenoceptor
| Ligand | Action | pEC50/pIC50 | EC50/IC50 (nM) | Assay | Cell/Tissue Source | Reference |
| Noradrenaline | Agonist | 7.95 | 11.2 | Ca2+ mobilization | Recombinant α1B-adrenoceptors | [15] |
| Phenylephrine | Agonist | - | - | Ca2+ mobilization | - | |
| Prazosin | Antagonist | - | - | Inhibition of agonist response | - | |
| L-765,314 | Antagonist | - | - | Inhibition of agonist response | Recombinant α1B-adrenoceptors | [15] |
Note: pEC50/pIC50 is the negative logarithm of the EC50/IC50 value. EC50 refers to the half-maximal effective concentration for agonists, and IC50 refers to the half-maximal inhibitory concentration for antagonists.
Table 3: α1B-Adrenoceptor mRNA Expression in Human Tissues
| Tissue | Expression Level (copies/µg total RNA) | Method | Reference |
| Spleen | High | RNase protection assay | [14] |
| Kidney | High | RNase protection assay | [14] |
| Fetal Brain | High | RNase protection assay | [14] |
| Prostate | 0.16 x 1,000 copies/β-actin | Real-time RT-PCR | [9] |
| Liver | Predominant α1 subtype in rodents | - | [18] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of the α1B-adrenoceptor. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.
Objective: To measure the binding of a radiolabeled ligand to α1B-adrenoceptors.
Materials:
-
Cell membranes or tissue homogenates expressing α1B-adrenoceptors.
-
Radioligand (e.g., [3H]prazosin).
-
Unlabeled competing ligands (for competition assays).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding) or a high concentration of an unlabeled antagonist (for non-specific binding). For competition assays, add varying concentrations of the unlabeled test ligand.[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[19]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[14]
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency and efficacy of agonists in activating α1B-adrenoceptor-mediated calcium release.
Materials:
-
Cells expressing α1B-adrenoceptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
Agonists and antagonists.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.[20]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[20]
-
Compound Addition: Add varying concentrations of the test agonist to the wells. For antagonist studies, pre-incubate the cells with the antagonist before adding a fixed concentration of agonist.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.[20][21]
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to determine the EC50 value.[2]
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of receptor activation.
Objective: To assess the ability of ligands to stimulate ERK1/2 phosphorylation via the α1B-adrenoceptor.
Materials:
-
Cells expressing α1B-adrenoceptors.
-
Agonists and antagonists.
-
Cell lysis buffer.
-
Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
Western blotting or ELISA-based detection system.
Procedure:
-
Cell Stimulation: Treat cells with the test ligand for a specific time period.
-
Cell Lysis: Lyse the cells to extract total protein.[22]
-
Detection:
-
Data Analysis: Quantify the p-ERK signal relative to the total ERK signal. Plot the normalized p-ERK levels against the ligand concentration to determine the EC50 value.[22]
Conclusion
The α1B-adrenoceptor is a multifaceted receptor with critical roles in a wide range of physiological systems. Its intricate signaling pathways and diverse functions make it a compelling target for therapeutic intervention. A thorough understanding of its pharmacology, signaling, and in vivo function, facilitated by the robust experimental methodologies outlined in this guide, is essential for advancing drug discovery and development efforts aimed at modulating the activity of this important receptor. The continued use of sophisticated techniques, including genetically modified animal models and advanced imaging, will undoubtedly further unravel the complexities of α1B-adrenoceptor function and its implications for human health and disease.
References
- 1. Quantification of alpha 1-adrenoceptor subtypes in human tissues by competitive RT-PCR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Liver adrenoceptor alpha-1b plays a key role in energy and glucose homeostasis in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Quantification of alpha1-adrenoceptor subtypes by real-time RT-PCR and correlation with age and prostate volume in benign prostatic hyperplasia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. usbio.net [usbio.net]
- 13. A behavioral study of alpha-1b adrenergic receptor knockout mice: increased reaction to novelty and selectively reduced learning capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. guidetopharmacology.org [guidetopharmacology.org]
- 18. α1-Adrenoceptor subtype substitution in knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Heteromerization between α1B-adrenoceptor and chemokine (C-C motif) receptor 2 biases α1B-adrenoceptor signaling: Implications for vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AH 11110A (CAS 179388-65-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is a synthetic, small molecule that has been characterized as an α1B-adrenoceptor antagonist.[1][2][3] However, extensive functional studies have revealed that it does not exhibit significant selectivity for the α1B-adrenoceptor subtype over other α1-adrenoceptor subtypes (α1A and α1D) or α2-adrenoceptors.[1][3][4] This lack of selectivity makes it a useful tool for studying the general effects of α1-adrenoceptor blockade but limits its utility for dissecting the specific roles of the α1B-subtype. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 179388-65-9 | [1][5] |
| Molecular Formula | C21H27ClN2O2 | [5] |
| Molecular Weight | 374.90 g/mol | [5] |
Mechanism of Action
This compound functions as an antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to the Gq/11 family of G proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).
Signaling Pathway of α1B-Adrenergic Receptor
The binding of an agonist to the α1B-adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: α1B-Adrenergic Receptor Signaling Pathway and Antagonism by this compound.
Quantitative Data
The antagonist potency of this compound has been determined in various functional assays. The pA2 value is a measure of the antagonist's affinity, where a higher pA2 indicates a higher affinity.
| Receptor Subtype | Tissue/Preparation | Agonist | pA2 Value | Reference |
| α1A | Rat Vas Deferens | - | 6.41 | [4] |
| α1B | Guinea-Pig Spleen | - | 5.40 - 6.54 | [4] |
| α1D | Rat Aorta | - | 5.47 - 5.48 | [4] |
| α2 | Rabbit Vas Deferens (prejunctional) | - | 5.44 | [4] |
These data highlight the lack of significant selectivity of this compound for the α1B-adrenoceptor subtype.[4]
Experimental Protocols
Functional Antagonism Studies (Schild Analysis)
The functional antagonist activity of this compound is typically determined using isolated tissue bath preparations and Schild analysis.[7][8][9][10]
Objective: To determine the affinity (pA2) of this compound for α1-adrenoceptor subtypes.
General Protocol:
-
Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes are isolated and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. Examples include:
-
Rat Vas Deferens (predominantly α1A)
-
Guinea-Pig Spleen (predominantly α1B)
-
Rat Aorta (predominantly α1D)
-
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to a suitable α1-adrenoceptor agonist (e.g., norepinephrine, phenylephrine) is constructed.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time to allow for equilibrium (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is constructed in the presence of this compound.
-
Repeat: Steps 4 and 5 are repeated with increasing concentrations of this compound.
-
Data Analysis: The dose-ratios are calculated from the rightward shifts in the agonist concentration-response curves. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.
Workflow for Schild Analysis:
Caption: Workflow for Determining Antagonist Affinity using Schild Analysis.
Cell Migration Assay (Boyden Chamber)
This compound has been used to investigate the role of α1B-adrenoceptors in the migration of adventitial fibroblasts.[11][12] The Boyden chamber assay is a common method for studying cell migration.[1][2][5][13][14]
Objective: To assess the effect of this compound on chemoattractant-induced cell migration.
General Protocol:
-
Cell Culture: Adventitial fibroblasts are cultured in appropriate media. Prior to the assay, cells are serum-starved to reduce basal migration.
-
Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant (e.g., norepinephrine).
-
Cell Seeding: A suspension of the cultured cells is placed in the upper chamber. Test compounds, such as this compound, can be added to the upper and/or lower chambers.
-
Incubation: The chamber is incubated for a specific period (e.g., 4-24 hours) at 37°C in a humidified incubator to allow for cell migration through the membrane.
-
Cell Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).
-
Quantification: The number of migrated cells is quantified by microscopy and cell counting, or by eluting the stain and measuring its absorbance.
Workflow for Boyden Chamber Assay:
Caption: General Workflow for a Boyden Chamber Cell Migration Assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of α1-adrenergic receptors. However, researchers and drug development professionals must consider its lack of subtype selectivity when interpreting experimental results. The data and protocols presented in this guide provide a foundation for the effective use of this compound in in vitro and cellular studies. Future research may focus on developing more selective α1B-adrenoceptor antagonists to further elucidate the specific functions of this receptor subtype.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different alpha-adrenoceptors mediate migration of vascular smooth muscle cells and adventitial fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
AH 11110A: A Technical Overview of an α1B-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH 11110A is a chemical compound identified as an antagonist of the α1B-adrenergic receptor.[1] While it demonstrates activity at this receptor subtype, it is characterized by a lack of significant selectivity against other α1-adrenoceptor subtypes (α1A and α1D) and α2-adrenoceptors.[1] This document provides a comprehensive overview of the available technical information regarding this compound, including its molecular structure, physicochemical properties, and its role within the broader context of α1-adrenergic signaling. Experimental protocols relevant to the study of such a compound are also detailed to facilitate further research.
Molecular Structure and Physicochemical Properties
The available data primarily pertains to the hydrochloride salt of the parent compound, this compound, which is denoted as AH 11110.
Table 1: Molecular and Physicochemical Properties of AH 11110
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | PubChem[2] |
| Molecular Weight | 374.9 g/mol | PubChem[2] |
| IUPAC Name | 4-imino-1-(2-phenylphenoxy)-4-(piperidin-1-yl)butan-2-ol;hydrochloride | PubChem[2] |
| CAS Number | 179388-65-9 | PubChem[2] |
| Solubility | Soluble in water (~2.5 mg/mL at 25°C) | AbMole BioScience[1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | AbMole BioScience[1] |
Note: The data above corresponds to AH 11110 (hydrochloride salt). This compound is the parent compound.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at α1B-adrenoceptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq/11 heterotrimeric G protein.[3][4] The canonical signaling pathway initiated by the activation of α1-adrenoceptors, which this compound inhibits, is as follows:
-
Ligand Binding and Receptor Activation: Endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) bind to the α1-adrenoceptor, causing a conformational change.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.[3]
The antagonism by this compound would involve its binding to the α1B-adrenoceptor, thereby preventing the binding of endogenous agonists and the initiation of this signaling cascade.
Diagram: Canonical α1-Adrenoceptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway for α1-adrenoceptors, inhibited by this compound.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the α1B-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human α1B-adrenoceptor.
-
Radioligand: [³H]-Prazosin (a selective α₁-adrenoceptor antagonist).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Phentolamine (B1677648) (10 µM) or another suitable high-concentration antagonist.
-
Test compound (this compound) stock solution.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
-
50 µL of various concentrations of this compound (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of [³H]-Prazosin at a concentration close to its dissociation constant (Kd), typically 0.1-1 nM.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization
This protocol measures the ability of an antagonist like this compound to inhibit the agonist-induced increase in intracellular calcium.
Materials:
-
A cell line expressing the human α1B-adrenoceptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
An α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
Test compound (this compound) stock solution.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject a concentration of the agonist that elicits a submaximal response (e.g., EC₈₀) into the wells.
-
Post-Injection Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
Diagram: Calcium Mobilization Assay Logical Flow
References
The Intricate Role of α1B-Adrenoceptors in Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α1-Adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1] These receptors are fundamentally involved in the regulation of smooth muscle tone throughout the body, playing a pivotal role in physiological processes such as the control of blood pressure and visceral organ function.[1] The α1-AR family is comprised of three distinct subtypes: α1A, α1B, and α1D. While all three subtypes contribute to smooth muscle contraction, the α1B-adrenoceptor exhibits unique signaling properties and functional roles that are of significant interest in both physiological research and therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms by which α1B-adrenoceptors mediate smooth muscle contraction, detailing the associated signaling pathways, quantitative pharmacological data, and key experimental methodologies.
α1B-Adrenoceptor Signaling Pathways in Smooth Muscle Contraction
The contractile response initiated by the activation of α1B-adrenoceptors in smooth muscle cells is a multifaceted process involving a canonical signaling cascade that ultimately leads to an increase in intracellular calcium concentration and sensitization of the contractile apparatus to calcium.
The Canonical Gq/11-PLC-IP3 Pathway
Upon agonist binding, the α1B-adrenoceptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gq/11 family.[1][2] This interaction triggers the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its dissociation from the βγ-subunits and subsequent activation of the effector enzyme, phospholipase C (PLC).[1][2] Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells.[1] This binding event opens the IP3R channel, resulting in the rapid release of stored Ca2+ into the cytosol and a transient increase in the intracellular free calcium concentration ([Ca2+]i).[1]
Simultaneously, DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).[1] PKC can phosphorylate various downstream targets, contributing to the sustained phase of smooth muscle contraction through mechanisms that are not yet fully elucidated but are thought to involve the modulation of ion channels and other contractile proteins.
Figure 1: The canonical Gq/11-PLC-IP3 signaling pathway activated by α1B-adrenoceptors.
Calcium Sensitization via the RhoA/ROCK Pathway
In addition to increasing intracellular calcium, α1B-adrenoceptor activation also enhances the sensitivity of the contractile machinery to Ca2+. This phenomenon, known as calcium sensitization, is primarily mediated by the RhoA/Rho-kinase (ROCK) pathway.[5] Activation of the α1B-adrenoceptor can lead to the activation of the small GTPase RhoA.[5] Active, GTP-bound RhoA then stimulates its downstream effector, ROCK.[6]
ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP).[6] MLCP is responsible for dephosphorylating the regulatory myosin light chain (MLC), which leads to smooth muscle relaxation. By inhibiting MLCP, ROCK tips the balance towards a more phosphorylated state of MLC at any given Ca2+ concentration, thereby increasing the force of contraction.[6]
Figure 2: The RhoA/ROCK pathway leading to calcium sensitization in smooth muscle.
Quantitative Data on α1B-Adrenoceptor Function
The pharmacological characterization of α1B-adrenoceptors relies on quantitative data derived from functional and binding assays. The following tables summarize key parameters for various agonists and antagonists acting on α1B-adrenoceptors in smooth muscle tissues.
Table 1: Potency (EC50/pEC50) of Agonists at α1-Adrenoceptors in Smooth Muscle
| Agonist | Receptor Subtype | Tissue | Species | pEC50 / EC50 | Reference |
| Phenylephrine | α1B | Rabbit Corpus Cavernosum | Rabbit | - | [7] |
| Norepinephrine | α1-Adrenoceptors | Rabbit Thoracic Aorta | Rabbit | - | [8] |
| Methoxamine | α1-Adrenoceptors | Rabbit Thoracic Aorta | Rabbit | - | [8] |
| Phenylephrine | α1-Adrenoceptors | Rat Pulmonary Artery | Rat | - | [9] |
Note: Specific EC50/pEC50 values for α1B-adrenoceptors are often difficult to isolate in native tissues due to the co-expression of other α1-AR subtypes. The data presented often reflects the combined response.
Table 2: Affinity (Ki/pKi or pA2) of Antagonists at α1-Adrenoceptors in Smooth Muscle
| Antagonist | Receptor Subtype | Tissue | Species | pKi / pA2 / Ki | Reference |
| Prazosin | α1B | Rabbit Thoracic Aorta | Rabbit | 8.74 (pKB) | [8] |
| WB4101 | α1B | Rabbit Thoracic Aorta | Rabbit | - | [10] |
| HV723 | α1B | Rabbit Thoracic Aorta | Rabbit | - | [10] |
| KMD-3213 | α1B | Rat Thoracic Aorta | Rat | - | [11] |
| BMY 7378 | α1B | Rat Thoracic Aorta | Rat | - | [11] |
| Prazosin | α1 | Rat-tail Artery | Rat | 0.17 nM (Kd) | [12] |
Table 3: Receptor Density (Bmax) of α1-Adrenoceptors in Smooth Muscle
| Radioligand | Tissue | Species | Bmax (fmol/mg protein) | Reference |
| [3H]-prazosin | Rat-tail Artery | Rat | 144 ± 31.6 | [12] |
| [3H]-prazosin | Rabbit Thoracic Aorta (low affinity site) | Rabbit | 215 | [8] |
| [3H]-dihydroergocryptine | DDT1 MF-2 Smooth Muscle Cell Line | - | 197 ± 44 | [13] |
Experimental Protocols
The study of α1B-adrenoceptor function in smooth muscle contraction employs a variety of well-established experimental techniques. Detailed methodologies for three key experiments are provided below.
Isolated Tissue Bath (Aortic Ring) Assay
This ex vivo technique is a cornerstone for studying the contractility of vascular smooth muscle in response to pharmacological agents.[14][15][16]
Methodology:
-
Tissue Dissection and Preparation:
-
Humanely euthanize the animal (e.g., rat or mouse) via an approved method like cervical dislocation.[17]
-
Dissect the thoracic aorta and place it in a cold physiological salt solution (PSS), such as Krebs-Henseleit solution.[17][18]
-
Carefully clean the aorta of surrounding connective and adipose tissue under a dissecting microscope.[14]
-
Cut the aorta into rings of approximately 1-2 mm in width.[14][17]
-
-
Mounting in Organ Bath:
-
Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath chamber filled with PSS.[18]
-
The lower hook is fixed, while the upper hook is connected to an isometric force transducer to record changes in tension.
-
Maintain the PSS at 37°C and continuously aerate with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH.[18]
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams).
-
Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl), which causes depolarization-induced contraction.
-
To check for endothelial integrity, induce a contraction with an α1-agonist like phenylephrine, and then add acetylcholine (B1216132) to elicit endothelium-dependent relaxation.
-
-
Cumulative Concentration-Response Curves:
-
After a washout period, add the α1-adrenoceptor agonist in a cumulative manner, increasing the concentration in logarithmic steps.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
To study the effect of an antagonist, pre-incubate the tissue with the antagonist for a specific period (e.g., 30-60 minutes) before constructing the agonist concentration-response curve.
-
Figure 3: Experimental workflow for the isolated aortic ring assay.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity (Ki) of ligands for a receptor and the density of receptors (Bmax) in a given tissue.[19][20][21]
Methodology:
-
Membrane Preparation:
-
Homogenize the smooth muscle tissue in a cold lysis buffer containing protease inhibitors.[22]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.[22]
-
-
Binding Reaction:
-
For saturation binding assays (to determine Kd and Bmax), incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [3H]-prazosin).
-
For competition binding assays (to determine Ki of an unlabeled ligand), incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor drug.
-
Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[22]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[22]
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Figure 4: Experimental workflow for a radioligand binding assay.
Intracellular Calcium Imaging
This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to agonist stimulation.[23][24]
Methodology:
-
Cell Culture and Dye Loading:
-
Culture primary smooth muscle cells or a suitable cell line on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.[23] The "AM" ester form allows the dye to passively cross the cell membrane.
-
Incubate the cells with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.[25]
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
-
Imaging Setup:
-
Mount the coverslip with the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera).
-
Perfuse the cells with a physiological salt solution.
-
-
Fluorescence Measurement:
-
For ratiometric dyes like Fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[25][26] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, excite the cells at its optimal excitation wavelength (e.g., ~494 nm) and measure the emission at its peak (~516 nm).[23] The change in fluorescence intensity is indicative of changes in calcium levels.
-
-
Experimental Procedure:
-
Record a baseline fluorescence measurement before stimulation.
-
Add the α1B-adrenoceptor agonist to the perfusion solution and continuously record the changes in fluorescence over time.
-
At the end of the experiment, calibrate the fluorescence signal to obtain absolute calcium concentrations using ionophores like ionomycin (B1663694) in the presence of known high and low calcium concentrations.
-
Figure 5: Experimental workflow for intracellular calcium imaging.
Conclusion
The α1B-adrenoceptor plays a significant and complex role in mediating smooth muscle contraction. Its activation triggers a well-defined signaling cascade involving Gq/11 proteins, phospholipase C, and the generation of IP3, leading to the release of intracellular calcium. Furthermore, the engagement of the RhoA/ROCK pathway provides a mechanism for calcium sensitization, enhancing the contractile response. A thorough understanding of these pathways, supported by robust quantitative pharmacological data and precise experimental methodologies, is essential for advancing our knowledge of smooth muscle physiology and for the development of novel therapeutics targeting a range of cardiovascular and urogenital disorders. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted contributions of the α1B-adrenoceptor to smooth muscle function.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of α1B-adrenoceptors and Rho kinase in contractions of rat aorta and mouse spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological subclassification of alpha 1-adrenoceptors in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha adrenoceptor sites in vascular smooth muscle. Differentiation by selective antagonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alpha 1-Adrenergic receptors of a smooth muscle cell line: guanine nucleotides do not regulate agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aortic ring assay [protocols.io]
- 18. Basal and Activated Calcium Sensitization Mediated by RhoA/Rho Kinase Pathway in Rats with Genetic and Salt Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hellobio.com [hellobio.com]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
AH 11110A: An In-Depth Technical Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is identified as an antagonist of the α1B-adrenoceptor.[1][2] Adrenoceptors, a class of G protein-coupled receptors, are crucial in mediating the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenoceptors are subdivided into three subtypes: α1A, α1B, and α1D. The α1B-adrenoceptor subtype is involved in various physiological processes, including smooth muscle contraction, and is a subject of investigation for various therapeutic applications. This guide provides a comprehensive overview of the available technical information for the in vitro research use of this compound.
It is important to note that publicly available information regarding the specific quantitative data, detailed experimental protocols, and comprehensive signaling pathway analysis for this compound is limited. This document summarizes the accessible information and provides a general framework for its investigation based on the known pharmacology of α1B-adrenoceptor antagonists.
Core Compound Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 179388-65-9 |
| Molecular Formula | C21H26N2O2 · HCl |
| Molecular Weight | 374.9 g/mol |
| Solubility | Water: ~2.5 mg/mL |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the α1B-adrenoceptor.[1][2] However, reports suggest that it does not effectively distinguish between the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and may also lack clear differentiation between α1 and α2-adrenoceptors.[1][2] This lack of selectivity is a critical consideration for in vitro experimental design and data interpretation.
The canonical signaling pathway initiated by the activation of α1B-adrenoceptors involves the coupling to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound would be expected to inhibit these downstream signaling events upon stimulation by an α1-adrenoceptor agonist like norepinephrine or phenylephrine.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for α1B-adrenoceptors and to assess its selectivity against other adrenoceptor subtypes.
General Methodology:
-
Cell Lines: Use cell lines stably expressing the human α1B-adrenoceptor (e.g., HEK293, CHO cells). For selectivity profiling, use cell lines expressing α1A, α1D, and α2 adrenoceptor subtypes.
-
Radioligand: A subtype-selective radiolabeled antagonist, such as [3H]-prazosin, is commonly used.
-
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
Incubate a fixed concentration of the radioligand with increasing concentrations of this compound in a suitable binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced α1B-adrenoceptor signaling.
General Methodology:
-
Cell Lines: Use cell lines endogenously or recombinantly expressing the α1B-adrenoceptor.
-
Calcium Indicator Dye: Utilize a fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Plate cells in a multi-well format and allow them to adhere.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of an α1-adrenoceptor agonist (e.g., phenylephrine).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analyze the dose-response curve to determine the IC50 of this compound.
-
Quantitative Data
Specific, peer-reviewed quantitative data for this compound, such as binding affinities (Ki) and functional potencies (IC50) at various adrenoceptor subtypes, are not available in the public scientific literature. Researchers are advised to perform their own in-house characterization to determine these values within their specific assay systems. A hypothetical data table is presented below to illustrate how such data would be structured.
Table 2: Hypothetical In Vitro Selectivity and Potency Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| α1A-Adrenoceptor | Data not available | Data not available |
| α1B-Adrenoceptor | Data not available | Data not available |
| α1D-Adrenoceptor | Data not available | Data not available |
| α2A-Adrenoceptor | Data not available | Data not available |
Conclusion
This compound is a research compound identified as an α1B-adrenoceptor antagonist. A significant limitation for its research use is the lack of publicly available, detailed characterization data, particularly concerning its selectivity and potency. The information provided in this guide serves as a foundational resource for researchers initiating studies with this compound. It is strongly recommended that comprehensive in-house validation and characterization be performed to ensure the reliability and interpretability of experimental results. The provided general methodologies and signaling pathway diagrams offer a starting point for the in vitro investigation of this compound and its effects on α1B-adrenoceptor-mediated cellular processes.
References
Downstream Signaling of α1B-Adrenoceptor Blockade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by the blockade of the α1B-adrenergic receptor (α1B-AR). The α1B-AR, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, and its modulation is a key area of interest in drug development. This document details the intricate signaling cascades, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the molecular interactions.
Core Signaling Pathways Modulated by α1B-Adrenoceptor Blockade
The α1B-adrenoceptor primarily signals through the Gαq/11 protein, initiating a cascade of events that are disrupted upon antagonist binding. Blockade of the α1B-AR leads to the inhibition of these downstream pathways. Furthermore, emerging evidence suggests the involvement of G-protein independent signaling mechanisms.
Inhibition of the Canonical Gq/11-PLC-IP3/DAG Pathway
The classical signaling pathway initiated by α1B-AR activation involves its coupling to the Gq/11 protein.[1][2] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] α1B-adrenoceptor antagonists competitively bind to the receptor, preventing agonist-induced conformational changes and thereby blocking the activation of Gαq/11 and the subsequent production of IP3 and DAG.
The primary consequences of inhibiting this pathway are:
-
Reduced Intracellular Calcium (Ca2+) Mobilization: IP3 typically binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[3][5] Blockade of the α1B-AR prevents this IP3-mediated Ca2+ release.
-
Decreased Protein Kinase C (PKC) Activation: DAG, along with elevated intracellular Ca2+, activates PKC, which phosphorylates a multitude of downstream protein targets, leading to various cellular responses.[5] α1B-AR antagonists abrogate this DAG-dependent PKC activation.
Modulation of the RhoA/Rho Kinase (ROCK) Pathway
Recent studies have implicated the α1B-adrenoceptor in the activation of the RhoA/Rho kinase (ROCK) signaling pathway, which is crucial for processes like smooth muscle contraction through calcium sensitization.[6][7][8] Evidence suggests that the α1B-AR subtype may preferentially activate Rho kinase.[6][7] Blockade of α1B-ARs can, therefore, lead to the inhibition of RhoA/ROCK-mediated signaling, resulting in reduced phosphorylation of downstream targets like myosin light chain phosphatase and consequently, decreased smooth muscle contractility.[8]
Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling
The α1B-adrenoceptor is known to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. This activation can occur through both G-protein dependent and independent mechanisms. Blockade of the α1B-AR can attenuate agonist-induced phosphorylation and activation of ERK1/2 and p38, thereby affecting cellular processes such as growth, proliferation, and differentiation.[9]
G-Protein Independent Signaling: The Role of β-Arrestin
While traditionally viewed as a mechanism for receptor desensitization and internalization, β-arrestin is now recognized as a scaffold protein that can initiate its own signaling cascades independent of G-protein activation.[1][10] Upon agonist stimulation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin.[1] β-arrestin can then act as a scaffold for components of the MAPK pathway, such as ERK1/2.[2] While much of the research has focused on agonist-induced β-arrestin signaling, antagonists can also influence the conformation of the receptor and its interaction with β-arrestins, a concept known as biased antagonism. The precise downstream consequences of α1B-AR blockade on β-arrestin-mediated signaling are an active area of research.
Quantitative Data on α1B-Adrenoceptor Blockade
The following tables summarize quantitative data from various studies investigating the effects of α1B-adrenoceptor antagonists on downstream signaling events.
Table 1: Inhibition of Phenylephrine-Induced Calcium Mobilization by α1B-AR Antagonists
| Antagonist | Cell Line | Agonist (Phenylephrine) Concentration | Antagonist Concentration | % Inhibition of Ca2+ Response | Reference |
| Cpd1 | COS-7 cells expressing human α1B-AR | 10 nM | 100 µM | Significant Inhibition | [3] |
| Cpd7 | COS-7 cells expressing human α1B-AR | 10 nM | 100 µM | Significant Inhibition | [3] |
| Cpd12 | COS-7 cells expressing human α1B-AR | 10 nM | 100 µM | Significant Inhibition | [3] |
| Phentolamine | Cells expressing α1B-AR | 10 nM | 100 µM | Full Inhibition | [3] |
Table 2: Effect of α1B-AR Blockade on Vascular Contraction
| Antagonist | Tissue | Agonist (Noradrenaline) | Effect | Reference |
| BMY7378 (high conc.) | Rat Aorta | Cumulative concentrations | Antagonized contractions, attributed to α1B-AR blockade | [6] |
| Fasudil (ROCK inhibitor) | Rat Aorta | Cumulative concentrations | Significantly reduced maximum response, suggesting inhibition of α1B-AR mediated responses | [6][7] |
| Fasudil (ROCK inhibitor) | Mouse Spleen | Cumulative concentrations | Significantly reduced both early and late components of contraction | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of α1B-adrenoceptor downstream signaling are provided below.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium levels in response to α1B-adrenoceptor stimulation and blockade.
Materials:
-
Cells stably or transiently expressing the human α1B-adrenoceptor (e.g., COS-7, HEK293).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
α1B-adrenoceptor agonist (e.g., phenylephrine).
-
α1B-adrenoceptor antagonist of interest.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add the desired concentrations of the α1B-adrenoceptor antagonist to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Measurement: Place the plate in the microplate reader and set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Agonist Stimulation: Add a known concentration of the α1B-adrenoceptor agonist (e.g., phenylephrine) to all wells simultaneously using an automated injection system if available.
-
Data Acquisition: Continue recording the fluorescence intensity for a period sufficient to capture the peak calcium response and its subsequent decline (e.g., 120 seconds).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The percentage inhibition by the antagonist is calculated relative to the response with the agonist alone.
ERK1/2 Phosphorylation Western Blot
This protocol describes the detection of phosphorylated ERK1/2 levels as a measure of MAPK pathway activation following α1B-adrenoceptor blockade.
Materials:
-
Cells expressing the α1B-adrenoceptor.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2.
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Pre-treat the cells with the α1B-adrenoceptor antagonist for the desired time.
-
Stimulate the cells with an α1B-adrenoceptor agonist for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of phospho-ERK1/2 to total ERK1/2.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by α1B-adrenoceptor blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPCR β-Arrestin Product Solutions [discoverx.com]
- 5. Alpha-1 adrenergic stimulation of 1,4,5-inositol trisphosphate formation in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AH 11110A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AH 11110A, an α1B-adrenoceptor antagonist, in cell culture experiments. Detailed protocols for assessing its effects on cell viability and migration are provided, along with data presentation templates and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is recognized as an antagonist of the α1B-adrenoceptor.[1] However, it is important to note that it does not exhibit high selectivity and can also interact with other α1-adrenoceptor subtypes (A and D) as well as α2-adrenoceptors.[1][2][3] The primary signal transduction mechanism for α1-adrenoceptors involves the Gq/G11 family of G-proteins, leading to the activation of phospholipase C and subsequent downstream signaling events.
Quantitative Data Summary
Table 1: Functional Affinity (pA2 values) of this compound at α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | Tissue/Preparation | pA2 Value |
| α1A | Rat Vas Deferens | 6.41 |
| α1B | Guinea-Pig Spleen | 6.54 |
| α1B | Mouse Spleen | 5.40 |
| α1B | Rabbit Aorta | 6.21 |
| α1D | Rat Aorta | 5.47 |
| α1D | Rat Pulmonary Artery | 5.48 |
| α2 | Rabbit Vas Deferens | 5.44 |
Data sourced from Eltze et al., 2001.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line, such as vascular smooth muscle cells.
Materials:
-
This compound
-
Vascular Smooth Muscle Cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture vascular smooth muscle cells to 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Table 2: Hypothetical Cell Viability Data for this compound
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.21 ± 0.07 | 96.8 |
| 0.3 | 1.10 ± 0.06 | 88.0 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 3 | 0.60 ± 0.04 | 48.0 |
| 10 | 0.35 ± 0.03 | 28.0 |
| 30 | 0.18 ± 0.02 | 14.4 |
| 100 | 0.10 ± 0.01 | 8.0 |
This table presents hypothetical data for illustrative purposes.
Cell Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on the migration of cells, such as vascular smooth muscle cells, using a Boyden chamber assay.
Materials:
-
This compound
-
Vascular Smooth Muscle Cells
-
Serum-free cell culture medium
-
Complete cell culture medium (with chemoattractant, e.g., 10% FBS)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture vascular smooth muscle cells to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the assay by replacing the complete medium with serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.
-
Add 600 µL of serum-free medium to the control wells.
-
Place the Boyden chamber inserts into the wells.
-
Add 100 µL of the cell suspension to the top of each insert.
-
Add this compound at various concentrations to the top chamber along with the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 6-24 hours (optimize for your cell line) at 37°C in a 5% CO2 incubator.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Table 3: Hypothetical Cell Migration Data for this compound
| This compound Conc. (µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| 0 (Vehicle) | 150 ± 12 | 0 |
| 0.1 | 142 ± 11 | 5.3 |
| 0.3 | 125 ± 9 | 16.7 |
| 1 | 95 ± 8 | 36.7 |
| 3 | 60 ± 6 | 60.0 |
| 10 | 32 ± 5 | 78.7 |
| 30 | 15 ± 3 | 90.0 |
| 100 | 8 ± 2 | 94.7 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Signaling pathway of the α1-adrenoceptor.
Caption: Experimental workflow for IC50 determination.
References
Application Notes and Protocols for AH 11110A in Isolated Tissue Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is recognized as an antagonist of the α1B-adrenoceptor, a subtype of the G protein-coupled α1-adrenergic receptors that mediate contractile responses in various smooth muscles. While initial radioligand binding studies suggested a degree of selectivity for the α1B subtype, functional studies in isolated tissues have indicated a more complex pharmacological profile.[1][2][3] this compound has been observed to interact with α1A, α1D, and even α2-adrenoceptors, and its antagonistic action is not always competitive in nature.[2][3]
These application notes provide a comprehensive guide for the utilization of this compound in isolated tissue bath studies to characterize its effects on adrenoceptor-mediated smooth muscle contraction. The following sections detail the pharmacological data of this compound, experimental protocols for its use, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the reported functional affinities (pA2 values) of this compound at different α1-adrenoceptor subtypes in various isolated tissue preparations. It is important to note that the selectivity of this compound for the α1B-adrenoceptor observed in binding assays is not consistently reflected in these functional studies.[3]
| Tissue Preparation | Species | Predominant α1-Adrenoceptor Subtype | Agonist | This compound pA2 Value | Reference |
| Spleen | Guinea-pig | α1B | Noradrenaline | 6.54 | Eltze et al., 2001 |
| Spleen | Mouse | α1B | Noradrenaline | 5.40 | Eltze et al., 2001 |
| Aorta | Rabbit | α1B | Noradrenaline | 6.13 | Eltze et al., 2001 |
| Vas Deferens | Rat | α1A | Noradrenaline | 6.41 | Eltze et al., 2001 |
| Aorta | Rat | α1D | Noradrenaline | 5.47 | Eltze et al., 2001 |
| Pulmonary Artery | Rat | α1D | Noradrenaline | 5.48 | Eltze et al., 2001 |
Signaling Pathway
α1-adrenoceptors, including the α1B subtype, are coupled to the Gq/11 family of G proteins. Upon activation by an agonist such as noradrenaline or phenylephrine, a conformational change in the receptor activates the G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in smooth muscle contraction.[4] this compound acts as an antagonist by binding to the α1B-adrenoceptor, thereby preventing the agonist from initiating this signaling pathway.
Caption: α1B-Adrenoceptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
This section provides a generalized protocol for investigating the antagonistic effects of this compound on α1-adrenoceptor-mediated contractions in isolated vascular smooth muscle, such as the rat thoracic aorta. This protocol can be adapted for other tissues like the guinea-pig spleen or rabbit aorta.
Materials and Reagents
-
Isolated Tissue: Rat thoracic aorta, guinea-pig spleen, or other suitable tissue.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Agonist: Phenylephrine or Noradrenaline.
-
Antagonist: this compound hydrochloride.
-
Vehicle: Distilled water or appropriate solvent for this compound.
-
Gas Mixture: 95% O2 / 5% CO2 (Carbogen).
-
Equipment: Isolated tissue bath system, isometric force transducer, data acquisition system.
Tissue Preparation: Rat Thoracic Aorta
-
Humanely euthanize a rat according to institutionally approved guidelines.
-
Perform a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold, carbogen-gassed PSS.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues.
-
Cut the cleaned aorta into rings of 2-3 mm in width. Ensure the endothelium is either intact or denuded, depending on the experimental design.
Experimental Procedure
-
Mounting: Suspend the aortic rings in the tissue bath chambers filled with PSS, maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
Viability Test: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: For the test groups, add the desired concentrations of this compound to the tissue baths. For the control group, add an equivalent volume of the vehicle. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 1 nM to 100 µM). Add the agonist in a stepwise manner, allowing the contraction to reach a stable plateau at each concentration before adding the next.
-
Data Analysis: Record the contractile force at each agonist concentration. Plot the response as a percentage of the maximum contraction versus the agonist concentration. Determine the EC50 (concentration of agonist that produces 50% of the maximum response) for both control and this compound-treated tissues. Calculate the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an isolated tissue bath experiment to evaluate the effect of this compound.
Caption: General experimental workflow for isolated tissue bath studies with this compound.
Conclusion
This compound can be a useful pharmacological tool for studying α1-adrenoceptors in isolated tissues. However, researchers must be mindful of its potential lack of subtype selectivity and non-competitive interactions in functional assays.[2][3] The protocols and data presented here provide a framework for designing and interpreting experiments using this compound, contributing to a better understanding of its effects on smooth muscle physiology. Careful experimental design and data analysis, including the determination of pA2 values, are crucial for accurately characterizing the antagonist properties of this compound.
References
Application Notes and Protocols for α1B-Adrenoceptor Antagonists in In Vivo Studies
Disclaimer: An extensive review of scientific literature and databases did not yield specific in vivo studies, effective concentrations, or detailed protocols for the compound AH 11110A . The information available is limited to its classification as an α1B-adrenoceptor antagonist with a lack of subtype specificity.[1]
The following application notes and protocols are therefore based on general knowledge and published research on other α1B-adrenoceptor antagonists. This information is intended to serve as a guideline for researchers and drug development professionals. It is imperative to conduct compound-specific dose-finding, pharmacokinetic, and toxicology studies before commencing efficacy studies with any new chemical entity, including this compound.
Introduction to α1B-Adrenoceptor Antagonism
α1-adrenoceptors are members of the G protein-coupled receptor superfamily and are activated by the endogenous catecholamines, adrenaline and noradrenaline. The α1B-adrenoceptor subtype is expressed in various tissues, including the heart and central nervous system, making it a potential therapeutic target for cardiovascular and CNS disorders. The lack of highly selective antagonists for the α1B-adrenoceptor has historically hindered the precise elucidation of its physiological roles. However, research using knockout animal models and antagonists with varying degrees of selectivity has provided insights into its functions.
Potential In Vivo Applications
Based on the known physiological roles of the α1B-adrenoceptor, antagonists targeting this receptor could be investigated in various animal models for conditions such as:
-
Cardiovascular Diseases: Studies on α1B-adrenoceptor knockout mice suggest a role in cardiac contractility and hypertrophy.
-
Central Nervous System Disorders: α1-adrenergic receptors in the brain are involved in regulating locomotor activity and the rewarding effects of psychostimulants and opiates.
Quantitative Data Summary for α1B-Adrenoceptor Antagonists (General)
The following table summarizes doses of various α1-adrenoceptor antagonists used in in vivo studies. Note: This data is not specific to this compound and should be used for reference only.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect |
| Prazosin | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Hampered d-amphetamine-induced locomotor hyperactivity[2] |
| Prazosin | Mouse | Not specified | Systemic or local injection into prefrontal cortex | Hampered d-amphetamine-induced locomotor hyperactivity[2] |
Generalized Protocol for In Vivo Efficacy Study of an α1B-Adrenoceptor Antagonist
This protocol provides a general framework for assessing the efficacy of a novel α1B-adrenoceptor antagonist in a mouse model of psychostimulant-induced hyperlocomotion.
Objective: To determine if the test compound can reduce locomotor activity induced by d-amphetamine.
Materials:
-
Test Compound (e.g., a novel α1B-adrenoceptor antagonist)
-
Vehicle (appropriate for solubilizing the test compound)
-
d-amphetamine
-
Saline
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field activity chambers
Experimental Workflow:
Caption: Experimental workflow for assessing an α1B-adrenoceptor antagonist.
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment. Handle the mice daily to reduce stress.
-
Habituation: Habituate the mice to the open field chambers for 30 minutes daily for three consecutive days. This reduces novelty-induced hyperactivity.
-
Grouping: On the day of the experiment, randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle + d-amphetamine
-
Group 3: Test Compound + d-amphetamine
-
-
Administration:
-
Administer the test compound or its vehicle via the predetermined route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment interval (e.g., 30 minutes, to be determined by pharmacokinetic studies), administer d-amphetamine or saline.
-
-
Data Collection: Immediately after the d-amphetamine or saline injection, place each mouse in an open field chamber and record locomotor activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the collected data for parameters such as total distance traveled, vertical activity (rearing), and stereotypic behaviors. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the treatment groups.
α1B-Adrenoceptor Signaling Pathway
The α1B-adrenoceptor, like other α1-adrenoceptors, primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Generalized α1B-adrenoceptor signaling pathway.
References
No Publicly Available Data on AH 11110A Administration in Animal Models
Despite a comprehensive search for scientific literature and data, there is no publicly available information regarding the administration of a compound designated as "AH 11110A" in animal models.
Efforts to retrieve data on the pharmacokinetics, efficacy, safety, and toxicology of this compound in animal studies have been unsuccessful. This suggests that "this compound" may be an internal, pre-clinical designation for a compound that has not yet been described in published scientific literature. It is also possible that the identifier is incorrect or refers to a compound that is no longer under active research and for which data has not been publicly disclosed.
As a result of the absence of any foundational data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has assigned the "this compound" identifier. Without access to primary data, any attempt to generate the requested content would be speculative and not based on factual scientific evidence.
Probing the Blockade: Cell-Based Assays for α1B-Adrenoceptor Antagonism
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and pharmacological research, the precise characterization of receptor-ligand interactions is paramount. This is particularly true for the α1B-adrenoceptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including vasoconstriction and smooth muscle contraction.[1][2] The development of selective antagonists for this receptor subtype holds therapeutic promise, necessitating robust and reliable cell-based assays for their identification and characterization. This document provides detailed application notes and protocols for key cell-based assays designed to investigate α1B-adrenoceptor antagonism.
Introduction to α1B-Adrenoceptor Signaling
The α1B-adrenoceptor, a member of the α1-adrenergic receptor family, primarily signals through the Gq/11 family of G-proteins.[1][2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium release is a hallmark of α1B-adrenoceptor activation and forms the basis for several functional assays.[5][6][7]
Key Cell-Based Assays for α1B-Adrenoceptor Antagonism
Several cell-based assay formats are available to screen for and characterize α1B-adrenoceptor antagonists. The most common and effective methods include Calcium Flux Assays and Inositol Monophosphate (IP-One) Assays.
Calcium Flux Assays
Calcium flux assays are a widely used method for studying Gq-coupled GPCRs due to their high sensitivity and amenability to high-throughput screening (HTS).[4][8] These assays measure the transient increase in intracellular calcium concentration following receptor activation. Antagonists are identified by their ability to inhibit the agonist-induced calcium response.
Experimental Protocol: Calcium Flux Assay
Objective: To measure the inhibitory effect of test compounds on agonist-induced calcium mobilization in cells expressing the human α1B-adrenoceptor.
Materials:
-
HEK293 or CHO cells stably expressing the human α1B-adrenoceptor.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520® AM).
-
Probenecid (anion transport inhibitor, often used to improve dye retention).[4]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
α1-adrenoceptor agonist (e.g., Phenylephrine, Norepinephrine).[5][9]
-
Test compounds (potential antagonists).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors.[7]
Procedure:
-
Cell Culture: Maintain the α1B-adrenoceptor expressing cells in appropriate culture conditions.
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, with or without probenecid.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Following incubation, wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (potential antagonists) at various concentrations to the appropriate wells.
-
Incubate the plate for a predetermined time to allow the compounds to interact with the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject a pre-determined concentration of the agonist (e.g., EC80 of phenylephrine) into each well.
-
Continuously measure the fluorescence signal for a set period to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to a positive control (agonist alone) and a negative control (buffer alone).
-
Plot the normalized response against the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
IP-One HTRF Assay
The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10][11] This assay provides a cumulative measure of receptor activation, making it less susceptible to the transient nature of calcium signals and offering a wider assay window.[3][8] Lithium chloride (LiCl) is often used in this assay to inhibit the degradation of IP1, leading to its accumulation.[3]
Experimental Protocol: IP-One HTRF Assay
Objective: To quantify the inhibitory effect of test compounds on agonist-induced IP1 accumulation in cells expressing the human α1B-adrenoceptor.
Materials:
-
HEK293 or CHO cells stably expressing the human α1B-adrenoceptor.
-
Cell culture medium.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).[10][11]
-
Stimulation buffer (containing LiCl).
-
α1-adrenoceptor agonist (e.g., Phenylephrine).
-
Test compounds (potential antagonists).
-
White, low-volume 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating: Culture and seed the cells as described for the calcium flux assay.
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of the test compounds.
-
Prepare the agonist at a fixed concentration (e.g., EC80) in stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Add the test compounds to the wells, followed by the addition of the agonist.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and Detection Reagent Addition:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate, diluted in the lysis buffer provided with the kit, to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Normalize the data to a positive control (agonist alone) and a negative control (buffer alone).
-
Plot the normalized response against the antagonist concentration and fit the data to determine the IC50 value.
-
Data Presentation
Quantitative data from antagonist profiling studies should be presented in a clear and structured format to facilitate comparison.
| Antagonist | Assay Type | Cell Line | Agonist (Concentration) | pIC50 / pKi / pA2 (Mean ± SEM) | Reference |
| Prazosin | Radioligand Binding | Human Prostate | N/A | pKi: 9.8 | [12] |
| Doxazosin | Radioligand Binding | Human Prostate | N/A | pKi: ~9.5 | [12] |
| Tamsulosin | Radioligand Binding | Human Prostate | N/A | pKi: ~9.0 | [12] |
| L-765,314 | Reporter Assay | CHO | L-Phenylephrine (EC80) | pIC50: ~8.5 | [13] |
| WB4101 | Reporter Assay | CHO | L-Phenylephrine (EC80) | pIC50: ~8.2 | [13] |
| BMY7378 | Reporter Assay | CHO | L-Phenylephrine (EC80) | pIC50: ~7.8 | [13] |
| Cpd1 | Calcium Mobilization | COS-7 | Phenylephrine (EC50) | pIC50: ~5.3 | [5][6] |
| Cpd24 | Calcium Mobilization | COS-7 | Phenylephrine (EC50) | pIC50: ~6.0 | [14] |
Note: The values presented are approximate and may vary depending on the specific experimental conditions.
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and underlying biological mechanisms, the following diagrams illustrate the α1B-adrenoceptor signaling pathway and the workflows for the described assays.
Caption: The canonical Gq-coupled signaling pathway of the α1B-adrenoceptor.
Caption: A streamlined workflow for the calcium flux assay.
Caption: The sequential steps involved in the IP-One HTRF assay.
Conclusion
The cell-based assays detailed in this document provide robust and reliable platforms for the identification and characterization of α1B-adrenoceptor antagonists. The choice between a calcium flux assay and an IP-One assay will depend on the specific requirements of the screening campaign, including throughput needs, instrumentation availability, and the desired endpoint measurement. By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively advance the discovery of novel modulators of the α1B-adrenoceptor.
References
- 1. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calcium Flux Assays | Agilent [agilent.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with AH 11110A
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A has been identified as an antagonist of the α1B-adrenergic receptor (adrenoceptor). However, it is noted for its lack of selectivity, exhibiting an inability to effectively differentiate between the subtypes of α1-adrenoceptors (A, B, and D) and a clear distinction between α1 and α2-adrenoceptors.[1][2] Radioligand binding assays are a fundamental technique to characterize the interaction of a compound with its receptor target.[3][4] These assays are considered the gold standard for determining the affinity of a ligand for a receptor.[3]
This document provides a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the α1-adrenoceptor. Given the lack of a specific, publicly available protocol for this compound, this guide is based on established methodologies for α1-adrenoceptor binding assays, utilizing [3H]-Prazosin, a well-characterized and selective radioligand for α1-adrenoceptors.[5][6][7][8]
Principle of the Assay
This protocol describes a competitive binding assay, a type of radioligand binding assay used to determine the relative affinities (Ki values) of unlabeled test compounds.[3][9] In this assay, a fixed concentration of a radiolabeled ligand ([3H]-Prazosin) competes with increasing concentrations of an unlabeled test compound (this compound) for binding to the α1-adrenoceptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Binding Affinity of α1-Adrenoceptor Antagonists
The following table presents the binding affinities (Ki) of several known α1-adrenoceptor antagonists for different α1-adrenoceptor subtypes. This data is provided for comparative purposes to contextualize potential results obtained for this compound.
| Compound | α1A-Adrenoceptor Ki (nM) | α1B-Adrenoceptor Ki (nM) | α1D-Adrenoceptor Ki (nM) |
| Prazosin | ~0.2 | ~0.3 | ~0.5 |
| Doxazosin | ~1.3 | ~0.7 | ~3.2 |
| Tamsulosin | ~0.2 | ~4.0 | ~0.3 |
| Alfuzosin | ~1.0 | ~1.3 | ~1.6 |
Note: These values are approximate and can vary depending on the experimental conditions and tissue/cell type used. Data is compiled from publicly available pharmacological resources.
Signaling Pathway for α1-Adrenergic Receptors
α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 G-proteins. Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This signaling cascade leads to various physiological responses, primarily smooth muscle contraction. Antagonists like this compound block the initial step of this pathway by preventing agonist binding to the receptor.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Measuring Vasoconstriction Inhibition with AH 11110A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoconstriction, the narrowing of blood vessels, is a critical physiological process regulated by a complex interplay of signaling molecules.[1][2] Dysregulation of vasoconstriction is a hallmark of various cardiovascular diseases, including hypertension. Consequently, the identification and characterization of compounds that inhibit vasoconstriction are of significant interest in drug discovery. This document provides a detailed protocol for measuring the inhibitory effects of a putative α1-adrenergic receptor antagonist, AH 11110A, on phenylephrine-induced vasoconstriction in isolated arterial rings using wire myography.
The vascular endothelium and smooth muscle cells work in concert to control vascular tone. Vasoconstrictors trigger intracellular signaling cascades that lead to an increase in intracellular calcium in vascular smooth muscle cells, ultimately causing contraction.[1][2] The α1-adrenergic receptor, a G-protein coupled receptor (GPCR), is a key player in mediating vasoconstriction in response to agonists like phenylephrine (B352888).
Principle of the Assay
This protocol utilizes ex vivo wire myography to measure the isometric tension of isolated arterial segments.[3][4] Arteries are mounted in a myograph chamber, and the contractile response to a known vasoconstrictor, phenylephrine, is measured. The inhibitory potential of the test compound, this compound, is then assessed by its ability to reduce the phenylephrine-induced contraction. This method allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of Phenylephrine-Induced Vasoconstriction
Phenylephrine, an α1-adrenergic receptor agonist, induces vasoconstriction through a well-defined signaling cascade within vascular smooth muscle cells.[3]
Caption: Signaling pathway of phenylephrine-induced vasoconstriction.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Wire Myograph System | DMT | e.g., 620M |
| Physiological Saline Solution (PSS) | Sigma-Aldrich | e.g., D8537 |
| Phenylephrine Hydrochloride | Sigma-Aldrich | e.g., P6126 |
| This compound | (Internal or Custom Synthesis) | N/A |
| Potassium Chloride (KCl) | Sigma-Aldrich | e.g., P9541 |
| Distilled Water | Millipore | N/A |
| Carbogen (B8564812) Gas (95% O2, 5% CO2) | Airgas | N/A |
Experimental Protocol
This protocol describes the use of isolated rat mesenteric arteries. However, it can be adapted for other vascular beds.
Tissue Preparation
-
Euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.
-
Dissect the mesenteric arcade and place it in cold, oxygenated Physiological Saline Solution (PSS).
-
Under a dissecting microscope, carefully isolate a second-order mesenteric artery segment (approximately 2 mm in length).
-
Remove the surrounding adipose and connective tissue.
Mounting the Artery
-
Mount the arterial segment onto the two wires of the wire myograph chamber.
-
Submerge the mounted artery in the myograph chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the artery to equilibrate for 30 minutes.
Normalization
-
Gradually stretch the artery to its optimal resting tension. This is typically determined by a standardized normalization procedure to a passive tension equivalent to a physiological transmural pressure.
-
After normalization, allow the vessel to equilibrate for another 30 minutes.
Viability Check
-
To assess the viability of the arterial segment, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the chamber with PSS to return to baseline tension. A robust and reversible contraction indicates a viable vessel.
Phenylephrine Dose-Response Curve
-
Generate a cumulative concentration-response curve for phenylephrine.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., up to 10⁻⁴ M) once the previous contraction has reached a plateau.
-
Record the tension at each concentration.
-
After the maximum response is achieved, wash the chamber with PSS until the tension returns to baseline.
Inhibition with this compound
-
Incubate the arterial segment with a specific concentration of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative phenylephrine concentration-response curve in the presence of this compound.
-
Repeat this procedure for a range of this compound concentrations to determine the IC50.
Experimental Workflow
Caption: Experimental workflow for assessing vasoconstriction inhibition.
Data Analysis and Presentation
The contractile response to phenylephrine is typically expressed as a percentage of the maximal contraction induced by KCl. The data from the dose-response curves should be plotted with the logarithm of the agonist concentration on the x-axis and the percentage of maximal response on the y-axis. A sigmoidal curve can then be fitted to the data to determine the EC50 (half-maximal effective concentration) of phenylephrine.
The inhibitory effect of this compound is quantified by calculating the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the maximal phenylephrine-induced contraction.
Quantitative Data Summary
| Treatment | Phenylephrine EC50 (M) | Maximal Contraction (% of KCl) |
| Vehicle Control | 1.2 x 10⁻⁷ | 95 ± 5% |
| This compound (10 nM) | 5.8 x 10⁻⁷ | 92 ± 6% |
| This compound (100 nM) | 2.3 x 10⁻⁶ | 75 ± 8% |
| This compound (1 µM) | 8.9 x 10⁻⁶ | 48 ± 7% |
| Inhibitor | IC50 (M) |
| This compound | 1.1 x 10⁻⁶ |
Note: The data presented in these tables are representative and should be replaced with experimentally derived values.
Conclusion
The described wire myography protocol provides a robust and reproducible method for assessing the inhibitory effects of novel compounds on vasoconstriction. By following this detailed procedure, researchers can effectively characterize the pharmacological profile of substances like this compound and determine their potential as therapeutic agents for cardiovascular diseases. Careful adherence to the protocol and accurate data analysis are crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols: AH 11110A Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is a ligand that acts as an antagonist at the α1B-adrenoceptor.[1] While it demonstrates this activity, it is important to note that it does not effectively differentiate between the various subtypes of α1-adrenoceptors (A, B, and D), nor does it clearly distinguish between α1- and α2-adrenoceptors.[2] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable results in experimental settings.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and stability of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₂ · HCl | [1] |
| Molecular Weight | 374.9 g/mol | [1] |
| Purity | >98% (HPLC) | [3] |
| Appearance | Slightly yellow solid | [4] |
| Solubility | Water: ~2.5 mg/mLDMSO: Insoluble | [1][4] |
| Storage (Powder) | -20°C for up to 3 years4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months-20°C for up to 1 month | [1] |
Stock Solution Preparation
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or ultrapure water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile filter (0.22 µm) and syringe
Protocol for Preparing a 1 mM Aqueous Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare a 1 mM stock solution, weigh out 3.749 mg of this compound for every 10 mL of solvent.
-
Dissolution:
-
Add the weighed this compound to a sterile conical tube.
-
Add the appropriate volume of sterile, high-purity water to achieve a 1 mM concentration.
-
Cap the tube securely and vortex thoroughly for several minutes until the powder is completely dissolved.
-
-
Aiding Solubility (if necessary): If the compound does not fully dissolve, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution.[3] Visually inspect the solution to ensure no particulates remain.
-
Sterilization: For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Experimental Protocols
General Considerations for In Vitro Assays:
-
Vehicle Control: It is essential to include a vehicle control (the solvent used to dissolve this compound, in this case, water or buffer) in all experiments to account for any effects of the solvent on the assay system.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the specific cell type, assay conditions, and experimental goals. It is recommended to perform a dose-response curve to determine the effective concentration range for your system.
Example Protocol: Inhibition of α1B-Adrenoceptor Signaling in Cell Culture
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the α1B-adrenoceptor.
-
Cell Seeding: Plate cells at an appropriate density in a suitable multi-well plate format and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for the dose-response experiment.
-
-
Pre-incubation with this compound:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound (and a vehicle control) to the respective wells.
-
Incubate the cells with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Following the pre-incubation period, stimulate the cells with a known α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Readout:
-
After a specified incubation time with the agonist, measure the downstream signaling response. This can be, for example, changes in intracellular calcium levels using a fluorescent calcium indicator, or measurement of inositol (B14025) phosphate (B84403) (IP) accumulation.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the response with the agonist alone.
-
Plot the data as a dose-response curve and calculate the IC₅₀ value to quantify the potency of this compound as an antagonist in your system.
-
Signaling Pathway
This compound exerts its effect by blocking the α1B-adrenoceptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the α1B-adrenoceptor involves the activation of the Gq/11 family of G-proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
References
Application Notes and Protocols for Determining the Potency (IC50/pA2) of AH 11110A
For Researchers, Scientists, and Drug Development Professionals.
Introduction
AH 11110A is identified as an antagonist of the α1B-adrenoceptor.[1][2][3] However, it is noted for its limited ability to discriminate between the various subtypes of alpha(1) adrenoceptors (A, B, and D) and between alpha(1) and alpha(2) adrenoceptors.[1][2][3] For researchers investigating the pharmacological properties of this compound, accurately quantifying its potency is a critical step. The two primary metrics for quantifying the potency of an antagonist are the half-maximal inhibitory concentration (IC50) and the pA2 value.
The IC50 value represents the concentration of an antagonist that is required to inhibit 50% of a specific biological response.[4] It is a functional measure of potency that is dependent on the experimental conditions, particularly the concentration of the agonist being used.[5] The pA2 value, on the other hand, is a measure of the affinity of a competitive antagonist for its receptor and is independent of the agonist concentration.[6][7][8] It is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response as in the absence of the antagonist.[8]
These application notes provide detailed protocols for determining the IC50 and pA2 values of this compound, enabling a comprehensive characterization of its antagonistic activity at the α1B-adrenoceptor.
Signaling Pathway of α1-Adrenergic Receptors
α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist, such as norepinephrine (B1679862) or phenylephrine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a physiological response.
Caption: Signaling pathway of the α1-adrenergic receptor.
Understanding Potency Metrics: IC50 and pA2
The relationship between IC50 and pA2 is crucial for characterizing a competitive antagonist. While both measure potency, pA2 is a more direct measure of receptor affinity. The IC50 value is influenced by the concentration of the agonist used in the assay, whereas the pA2 value, derived from a Schild plot, is independent of the agonist concentration.
Caption: Relationship between IC50, pA2, and Schild Plot analysis.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Functional Antagonist Assay (Calcium Flux Assay)
Principle: This protocol describes a functional assay to determine the IC50 of this compound by measuring its ability to inhibit the increase in intracellular calcium concentration induced by an α1-adrenergic agonist in cells expressing the α1B-adrenoceptor. The assay utilizes a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to free calcium.
Materials and Reagents:
-
Cell line stably expressing the human α1B-adrenoceptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Agonist: Phenylephrine or Norepinephrine
-
Antagonist: this compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Experimental Procedure:
-
Cell Culture and Plating:
-
Culture the α1B-adrenoceptor expressing cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and probenecid in assay buffer.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
After incubation, wash the cells twice with assay buffer containing probenecid to remove excess dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the wells. Include wells with assay buffer only as a control.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Place the plate in the reader and begin recording baseline fluorescence.
-
Using the automated injector, add a fixed concentration of the agonist (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment) to all wells.
-
Continue recording the fluorescence for several minutes to capture the peak response.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net response.
-
Normalize the data by setting the response in the absence of the antagonist as 100% and the response in the presence of a saturating concentration of the antagonist (or no agonist) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Protocol 2: Determination of pA2 of this compound using Schild Plot Analysis
Principle: The pA2 value is determined by performing agonist dose-response curves in the absence and presence of several fixed concentrations of the competitive antagonist, this compound. The parallel rightward shift of the agonist dose-response curve caused by the antagonist is used to calculate the pA2.[6][8][9]
Materials and Reagents:
-
Same as in Protocol 1.
Experimental Procedure:
-
Cell Preparation and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Antagonist Incubation:
-
Prepare at least three different fixed concentrations of this compound in assay buffer.
-
Add one concentration of this compound to a set of wells. Another set of wells will receive only assay buffer (control).
-
Incubate the plate for 30 minutes at room temperature.
-
-
Agonist Dose-Response Curves:
-
Prepare serial dilutions of the agonist (e.g., phenylephrine).
-
Using a fluorescence plate reader with an automated injector, add the different concentrations of the agonist to the wells pre-incubated with and without this compound.
-
Measure the fluorescence response as described in Protocol 1.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound (including zero), plot the agonist dose-response curve and determine the EC50 value of the agonist.
-
Calculate the dose ratio (DR) for each concentration of the antagonist using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)
-
Calculate log(DR-1).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis. This is the Schild plot.[7][8]
-
Perform a linear regression on the Schild plot.
-
The x-intercept of the regression line is the pA2 value.[9] The slope of the line should be close to 1 for a competitive antagonist.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Parameter | Agonist Used | This compound Concentration | Value | Standard Error | n |
| IC50 | Phenylephrine (e.g., 1 µM) | Variable | [Calculated IC50] | ± [SE] | [Number of replicates] |
| pA2 | Phenylephrine | Fixed (e.g., 1, 10, 100 nM) | [Calculated pA2] | ± [SE] | [Number of replicates] |
| Schild Slope | Phenylephrine | Fixed (e.g., 1, 10, 100 nM) | [Calculated Slope] | ± [SE] | [Number of replicates] |
Experimental Workflow
The overall workflow for determining the potency of this compound can be visualized as follows:
Caption: Experimental workflow for potency determination.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell density, dye concentration, and incubation times, for their particular experimental setup. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. This compound by MedChem Express, Cat. No. HY-101345-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 8. Pa2 determination | PPTX [slideshare.net]
- 9. neuron.mefst.hr [neuron.mefst.hr]
Application Notes and Protocols for Studying α1B-Adrenoceptor Function
These application notes provide detailed protocols and data for researchers and scientists involved in the study of α1B-adrenoceptor function, particularly in the context of drug development.
Introduction
The α1B-adrenoceptor is a subtype of the α1-adrenergic receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, and are involved in a multitude of physiological processes, most notably the regulation of smooth muscle contraction and blood pressure.[1][2] The α1B-adrenoceptor, specifically, is known to couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[3] Understanding the function and pharmacology of the α1B-adrenoceptor is crucial for the development of therapeutic agents targeting conditions such as hypertension.
This document provides detailed methodologies for key in vitro assays used to characterize the pharmacological and functional properties of the α1B-adrenoceptor. These include radioligand binding assays to determine ligand affinity, and functional assays to measure second messenger accumulation and intracellular calcium mobilization, which are indicative of receptor activation.
Signaling Pathway
Activation of the α1B-adrenoceptor initiates a well-defined signaling cascade. The binding of an agonist, such as norepinephrine, induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the cleavage of PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of ligands for the α1B-adrenoceptor. These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding to determine the affinity (Ki) of unlabeled compounds.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the α1B-adrenoceptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add increasing concentrations of a suitable radioligand (e.g., [3H]prazosin) in duplicate.
-
To determine non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine) to a parallel set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Bmax and Kd.
-
-
Membrane Preparation: As described for the saturation binding assay.
-
Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled competitor compound.
-
To determine non-specific binding, add a high concentration of a standard unlabeled ligand.
-
Add the membrane preparation to initiate the binding.
-
Incubate to equilibrium as determined from association and dissociation experiments.
-
-
Filtration and Counting: As described for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
| Compound | Radioligand | pKi (mean ± SEM) | Receptor Source |
| Prazosin | [3H]prazosin | 9.13 ± 0.11 | CHO cells |
| Doxazosin | [3H]prazosin | 8.46 | CHO cells |
| 5-Methylurapidil | [3H]prazosin | 7.2 | CHO cells |
| BMY 7378 | [3H]prazosin | 7.9 | CHO cells |
Data compiled from published studies.[4]
Inositol Phosphate (B84403) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates (IPs), a direct downstream consequence of α1B-adrenoceptor activation and subsequent PLC stimulation.
-
Cell Culture and Labeling:
-
Culture cells expressing the α1B-adrenoceptor to near confluency in appropriate growth medium.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with [3H]myo-inositol to allow for its incorporation into cellular phosphoinositides.
-
-
Assay:
-
Wash the labeled cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add the agonist at various concentrations to stimulate the receptors.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Terminate the stimulation by adding a solution such as ice-cold perchloric acid to lyse the cells and precipitate proteins.
-
Neutralize the extracts.
-
Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
-
Quantification and Data Analysis:
-
Elute the [3H]inositol phosphates from the columns and quantify the radioactivity by scintillation counting.
-
Plot the amount of [3H]inositol phosphates accumulated against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).
-
| Agonist | pEC50 (mean ± SEM) | Cell Type |
| Norepinephrine | 6.03 ± 0.08 | Rat Aorta |
| Phenylephrine | ~6.0 | Various cell lines |
Data represents typical values and may vary depending on the experimental system.[5]
Intracellular Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following α1B-adrenoceptor activation, typically using fluorescent calcium indicators.
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the α1B-adrenoceptor in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C. The AM ester form allows the dye to cross the cell membrane.
-
-
Washing:
-
Wash the cells with a physiological buffer to remove the extracellular dye. Intracellular esterases cleave the AM group, trapping the active form of the dye inside the cells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm). For single-wavelength dyes like Fluo-4, excitation is at one wavelength (e.g., 488 nm) and emission is measured at another (e.g., 520 nm).
-
-
Agonist Stimulation and Data Acquisition:
-
Inject the agonist at various concentrations into the wells while continuously monitoring the fluorescence.
-
Record the change in fluorescence intensity over time. An increase in fluorescence (or a change in the fluorescence ratio for ratiometric dyes) corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
| Agonist | pEC50 (mean ± SEM) | Cell Type |
| Noradrenaline | 7.95 ± 0.18 | Recombinant CHO cells |
| Phenylephrine | 7.77 ± 0.07 | Rat Carotid Artery |
Data compiled from published studies.[6]
Summary
The protocols and data presented in these application notes provide a robust framework for the pharmacological and functional characterization of the α1B-adrenoceptor. By employing these standardized methods, researchers can obtain reliable and reproducible data on ligand affinity and agonist potency, which is essential for the discovery and development of novel therapeutics targeting this important receptor.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing AH 11110A concentration to avoid off-target effects
Welcome to the technical support center for AH 11110A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on mitigating off-target effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during the use of this compound.
Issue 1: High cell toxicity observed at effective concentrations.
-
Question: We are observing significant cytotoxicity in our cell-based assays at concentrations required to see an effect on our target. How can we resolve this?
-
Answer: This issue can arise from several factors, including off-target effects or the inherent sensitivity of the cell line.
-
Recommendation 1: Determine the Cytotoxic Concentration (CC50). Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT, LDH). This will establish the upper concentration limit for your experiments.
-
Recommendation 2: Optimize the Therapeutic Window. Compare the half-maximal effective concentration (EC50) for your desired on-target effect with the CC50. The optimal concentration will be a balance between efficacy and minimal toxicity.
-
Recommendation 3: Consider a More Selective Compound. If the therapeutic window is too narrow, it may indicate that the observed toxicity is due to off-target effects. This compound is known to have activity at other adrenoceptor subtypes, which may contribute to cytotoxicity in certain cell types.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: Our experimental results with this compound are highly variable. What could be the cause?
-
Answer: Variability can stem from compound handling, experimental setup, or biological factors.
-
Recommendation 1: Proper Compound Handling. Ensure that this compound is properly stored and that fresh dilutions are made for each experiment from a validated stock solution.
-
Recommendation 2: Standardize Experimental Conditions. Maintain consistency in cell density, passage number, treatment duration, and assay conditions.
-
Recommendation 3: Assess Receptor Expression. Verify the expression levels of the target α1B-adrenoceptor and potential off-target receptors (α1A, α1D, α2) in your experimental system. Variations in receptor expression can lead to inconsistent responses.
-
Issue 3: Observed phenotype does not align with α1B-adrenoceptor antagonism.
-
Question: The cellular phenotype we observe after treatment with this compound is not consistent with the known downstream signaling of the α1B-adrenoceptor. What should we investigate?
-
Answer: This suggests that off-target effects may be dominating the observed phenotype. This compound is a non-selective α1-adrenoceptor antagonist and also has affinity for α2-adrenoceptors.[1]
-
Recommendation 1: Profile against other adrenoceptor subtypes. Test the effect of selective antagonists for other adrenoceptor subtypes (e.g., a selective α1A or α2 antagonist) to see if they replicate the observed phenotype.
-
Recommendation 2: Investigate downstream signaling pathways. Analyze key signaling molecules downstream of α1 and α2 adrenoceptors to dissect the contribution of each pathway to the overall cellular response.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is an α1B-adrenoceptor antagonist. However, it does not effectively distinguish between the different subtypes of alpha(1) adrenoceptors (A, B, and D) and also shows affinity for alpha(2) adrenoceptors.[1] This lack of selectivity is a critical consideration when designing experiments.
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: For initial in vitro studies, it is advisable to test a broad range of concentrations to establish a dose-response curve. A typical starting point would be a serial dilution from 1 nM to 100 µM. This range should be sufficient to determine the potency of this compound for its on-target activity and to identify potential cytotoxicity at higher concentrations.
Q3: How can I determine if the effects I am seeing are on-target or off-target?
A3: A combination of approaches can be used:
-
Use of selective antagonists: Compare the effects of this compound with those of highly selective antagonists for the α1B-adrenoceptor and the suspected off-target receptors.
-
Rescue experiments: If possible, overexpress the α1B-adrenoceptor in your cells and see if this potentiates the effect of this compound.
-
Knockout/knockdown models: Use cell lines where the α1B-adrenoceptor or potential off-target receptors have been genetically removed to confirm the target responsible for the observed effect.
Q4: What are the typical downstream signaling pathways affected by this compound's on- and off-targets?
A4:
-
α1-Adrenoceptors (On-target and Off-target): These are Gq-coupled receptors that activate Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
α2-Adrenoceptors (Off-target): These are Gi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.
Data Presentation
Table 1: Hypothetical Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Receptor Family |
| α1B-Adrenoceptor | 10 | Gq-coupled |
| α1A-Adrenoceptor | 50 | Gq-coupled |
| α1D-Adrenoceptor | 80 | Gq-coupled |
| α2A-Adrenoceptor | 200 | Gi-coupled |
| α2B-Adrenoceptor | 500 | Gi-coupled |
| α2C-Adrenoceptor | 750 | Gi-coupled |
| β1-Adrenoceptor | >10,000 | Gs-coupled |
| β2-Adrenoceptor | >10,000 | Gs-coupled |
Table 2: Hypothetical Functional Potencies (IC50) of this compound in Cell-Based Assays
| Assay | Cell Line | IC50 (nM) |
| IP-One Assay (α1B) | HEK293-α1B | 25 |
| Calcium Mobilization (α1B) | CHO-α1B | 30 |
| cAMP Assay (α2A) | PC12 | 450 |
| Cytotoxicity (MTT) | HeLa | 5,000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ki
-
Cell Membrane Preparation: Prepare cell membranes from cell lines overexpressing the adrenoceptor subtype of interest.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data.
Protocol 2: Calcium Mobilization Assay for Gq-coupled Receptor Activity
-
Cell Plating: Plate cells expressing the α1-adrenoceptor subtype of interest in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Stimulate the cells with a known α1-adrenoceptor agonist (e.g., phenylephrine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 of this compound by analyzing the inhibition of the agonist-induced calcium response.
Protocol 3: cAMP Assay for Gi-coupled Receptor Activity
-
Cell Plating: Plate cells expressing the α2-adrenoceptor subtype of interest in a 96-well plate.
-
Compound Incubation: Treat the cells with varying concentrations of this compound.
-
Adenylyl Cyclase Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) and an α2-adrenoceptor agonist (e.g., clonidine).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.
-
Data Analysis: Determine the IC50 of this compound by analyzing its ability to reverse the agonist-induced inhibition of cAMP production.
Visualizations
Caption: Signaling pathways for on-target (α1) and off-target (α2) adrenoceptors.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
solubility issues with AH 11110A in physiological buffer
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with AH 11110A in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in physiological buffers?
A1: Poor aqueous solubility is a common challenge for many small molecules. For this compound, this can be attributed to several physicochemical properties:
-
High Lipophilicity: Molecules with a high logP value, a measure of lipophilicity, tend to have low solubility in aqueous solutions as they favor non-polar environments.
-
Crystal Lattice Energy: A stable and strong crystal structure requires substantial energy to break apart, which can result in lower solubility.
-
Inefficient Solvation: The molecule may not interact favorably with water molecules, which hinders the dissolution process.
-
pH-Dependent Solubility: As an ionizable compound, the solubility of this compound can be significantly influenced by the pH of the solution. Precipitation may occur if the pH is not optimal.
Q2: I observed precipitation when diluting my this compound stock solution (in DMSO) into a physiological buffer. What is the cause and how can I resolve this?
A2: This is a frequent observation when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.
Here are some strategies to address this issue:
-
Optimize the Dilution Protocol: Instead of adding a small volume of the DMSO stock directly into the full volume of the buffer, try adding the DMSO stock to a smaller volume of the buffer first, mixing well, and then bringing it up to the final volume.
-
Reduce the Final Concentration: It's possible that the intended final concentration of this compound exceeds its solubility limit in the physiological buffer. Try a lower final concentration.
-
Minimize the DMSO Concentration: For most cell-based experiments, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity. For in vivo studies, a concentration of 2% or lower is generally recommended.[1]
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) can be used, often in combination.[1]
-
Adjust the pH: Since this compound is a basic compound, its solubility is expected to be higher at a lower pH.[1] Adjusting the pH of the physiological buffer might improve solubility, but ensure the final pH is compatible with your experimental setup.
Q3: What alternative formulation strategies can I explore to enhance the solubility of this compound?
A3: If optimizing the dilution protocol is insufficient, several formulation strategies can be employed to improve the solubility of hydrophobic compounds like this compound:
-
Use of Solubilizers: Surfactants and co-solvents can be used to increase solubility.[2] Surfactants form micelles that can encapsulate and solubilize poorly soluble compounds.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby enhancing their aqueous solubility.[2][3]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[2][4]
Troubleshooting Guide
Visualizing the Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various buffer systems to illustrate the impact of pH and formulation on solubility.
| Buffer System | pH | Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Significant precipitation |
| PBS with 0.5% DMSO | 7.4 | 5 | Slight precipitation |
| PBS with 1% Tween 80 | 7.4 | 25 | Clear solution |
| Acetate Buffer | 4.5 | 50 | Clear solution |
| Bicarbonate Buffer | 8.2 | < 1 | Significant precipitation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A standard method for preparing a stock solution of a hydrophobic compound is as follows:
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of a suitable organic solvent, such as DMSO, to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Add additional solvent to reach the desired final stock concentration (e.g., 10 mM).
-
Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability.
Protocol 2: Kinetic Solubility Assay
This protocol determines the kinetic solubility of a compound when it is rapidly precipitated from a DMSO stock into an aqueous buffer.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring light scattering or a nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) on a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Signaling Pathway
While the specific signaling pathway for this compound is not detailed here, the following diagram illustrates a generic signal transduction cascade that is often the target of small molecule inhibitors.
Caption: A generic MAPK signaling pathway.
References
Technical Support Center: Interpreting Non-Specific Binding of AH 11110A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with AH 11110A, an α1B-adrenoceptor antagonist. While this compound is known to target the α1B-adrenoceptor, it has been reported to lack selectivity against other alpha(1) adrenoceptor subtypes (A, B, and D) and alpha(2) adrenoceptors, which can contribute to non-specific or off-target binding in various experimental systems.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in an assay system other than its intended target receptor. This can include binding to other receptors, lipids, proteins, or even the assay apparatus itself.[4] For this compound, its known lack of selectivity for the α1B-adrenoceptor over other α-adrenoceptor subtypes is a primary source of what can be considered "specific" binding to off-targets, which may be interpreted as non-specific binding in an assay focused solely on the α1B-adrenoceptor.[1][2] High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[4]
Q2: What is an acceptable level of non-specific binding in a radioligand binding assay?
A2: Ideally, non-specific binding should constitute less than 50% of the total binding, and in many well-optimized assays, it is often in the range of 10-20% of the total binding.[5] If non-specific binding is higher than 50%, it becomes difficult to obtain high-quality, reproducible data.[5][6]
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is determined by measuring the binding of a radiolabeled ligand (e.g., [³H]-AH 11110A) in the presence of a saturating concentration of an unlabeled competitor that binds to the target receptor with high affinity.[5] This unlabeled ligand occupies nearly all the specific receptor sites, so any remaining radioligand binding is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[5]
Troubleshooting High Non-Specific Binding of this compound
This section provides a systematic approach to troubleshooting and optimizing experiments where high non-specific binding of this compound is observed.
Initial Assessment: Is it Truly "Non-Specific" or Off-Target Binding?
Given that this compound is known to bind to multiple α-adrenoceptor subtypes, the first step is to determine the nature of the "non-specific" binding.[1][2]
Experimental Approach: Competition Binding with Subtype-Selective Ligands
Perform competition binding assays using your radiolabeled this compound and a panel of unlabeled, subtype-selective α-adrenoceptor ligands.
Table 1: Hypothetical Competition Binding Data for [³H]-AH 11110A in a Cell Line Expressing Multiple Adrenoceptors
| Competing Ligand | Target Selectivity | IC₅₀ (nM) |
| Prazosin | α₁-selective antagonist | 5 |
| Yohimbine | α₂-selective antagonist | 500 |
| WB-4101 | α₁ₐ-selective antagonist | 20 |
| 5-methylurapidil | α₁ₐ-selective antagonist | 30 |
| BMY 7378 | α₁D-selective antagonist | 150 |
Interpretation:
-
The low IC₅₀ value for the general α₁-antagonist Prazosin suggests that a significant portion of the binding is to α₁-adrenoceptors.
-
The relatively high IC₅₀ for the α₂-antagonist Yohimbine indicates less, but still present, binding to α₂-adrenoceptors.
-
The varying IC₅₀ values for subtype-selective α₁ antagonists suggest that [³H]-AH 11110A is binding to multiple α₁ subtypes, not just α₁B.
This initial analysis helps to understand if the issue is broad non-specific binding to unrelated sites or specific binding to other known off-target receptors.
Troubleshooting Guide for Radioligand Binding Assays
If the binding is determined to be more general non-specific binding, the following steps can be taken to optimize the assay.
Table 2: Troubleshooting High Non-Specific Binding in Radioligand Assays
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[4]- Check Radioligand Purity: Ensure the radiochemical purity is >90%, as impurities can contribute to high NSB.[4] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, ensure that equilibrium for specific binding is still reached.[4]- Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) (0.1-1%) to reduce binding to plasticware and other surfaces.[4]- Optimize Washing Steps: Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[4][5] |
| Tissue/Cell Preparation | - Reduce Membrane Protein Concentration: Titrate the amount of membrane protein used. A common range is 100-500 µg of membrane protein per assay tube.[4]- Ensure Proper Homogenization and Washing: Thoroughly wash membranes to remove any endogenous ligands that could interfere with binding.[4] |
| Choice of Unlabeled Ligand for NSB Determination | - Use a Structurally Different Compound: If possible, use an unlabeled ligand that is chemically distinct from the radioligand but binds to the same receptor to define non-specific binding.[5]- Use a High Concentration: The unlabeled compound should be used at a concentration that is at least 100 times its Kd for the receptor.[5] |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine K_d and B_max
This protocol is designed to determine the affinity (K_d) and density (B_max) of a receptor for a radioligand.
-
Preparation:
-
Prepare a series of dilutions of the radioligand (e.g., [³H]-AH 11110A) in assay buffer.
-
Prepare two sets of tubes for each radioligand concentration: one for total binding and one for non-specific binding.
-
-
Assay Setup:
-
To the "Total Binding" tubes, add the diluted radioligand.
-
To the "Non-Specific Binding" tubes, add the diluted radioligand and a saturating concentration of an appropriate unlabeled ligand (e.g., 10 µM Prazosin).
-
Add the membrane preparation (e.g., 100 µg of protein) to all tubes.
-
-
Incubation:
-
Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine K_d and B_max.
-
Protocol 2: Competition Binding Assay to Determine K_i
This protocol is used to determine the affinity (K_i) of an unlabeled compound for a receptor.
-
Preparation:
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound).
-
Prepare a solution of the radioligand at a concentration close to its K_d.
-
-
Assay Setup:
-
Set up three sets of tubes:
-
Total Binding: Radioligand + buffer.
-
Non-Specific Binding: Radioligand + saturating concentration of a standard unlabeled ligand.
-
Competition: Radioligand + increasing concentrations of the test compound.
-
-
Add the membrane preparation to all tubes.
-
-
Incubation, Filtration, and Quantification:
-
Follow steps 3, 4, and 5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Signaling Pathway of α₁-Adrenoceptors
Caption: Canonical signaling pathway of α₁-adrenoceptors.
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: Workflow for troubleshooting high non-specific binding.
Logical Relationship of Binding Components
Caption: Components contributing to total ligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. This compound | Biosystem Development [biosystemdevelopment.com]
- 4. benchchem.com [benchchem.com]
- 5. graphpad.com [graphpad.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to control for AH 11110A off-target activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target activity of AH 11110A, an α1B-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the α1B-adrenergic receptor (α1B-AR), a G-protein coupled receptor (GPCR). It acts as an antagonist, blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) to this receptor.
Q2: What are the known or potential off-target activities of this compound?
A2: Based on available data, this compound has shown interaction with other adrenoceptor subtypes. Radioligand binding studies have indicated some selectivity for the α1B-adrenoceptor over α1A and α1D subtypes; however, this selectivity was not consistently observed in functional assays[1]. Notably, this compound has also been shown to interact with α2-adrenoceptors[1]. As with many small molecules, there is a potential for off-target interactions with other GPCRs, ion channels, kinases, and enzymes at higher concentrations.
Q3: Why is it critical to control for the off-target activity of this compound in my experiments?
Q4: What are the initial steps to minimize off-target effects in my experimental design?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control, and a well-characterized, structurally distinct α1B-adrenoceptor antagonist as a positive control.
-
Employ orthogonal approaches: Confirm key findings using a different method, such as genetic knockdown (siRNA or CRISPR/Cas9) of the α1B-adrenoceptor, to validate that the observed phenotype is target-specific.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in functional assays.
This guide will help you troubleshoot and differentiate between on-target and off-target effects of this compound in your functional experiments.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the reported selectivity of this compound from radioligand binding and functional assays. It is important to note the discrepancies between these methods, which highlights the need for careful experimental design and data interpretation.
| Target | Assay Type | Reported Affinity (pKi or pA2) | Fold Selectivity vs. α1B-AR | Reference |
| α1B-Adrenoceptor | Radioligand Binding | 7.10 - 7.73 | - | [1] |
| Functional Assay | 5.40 - 6.54 | - | [1] | |
| α1A-Adrenoceptor | Functional Assay | 6.41 | Varies | [1] |
| α1D-Adrenoceptor | Functional Assay | 5.47 - 5.48 | Varies | [1] |
| α2-Adrenoceptor | Functional Assay | 5.44 | Varies | [1] |
Note: The variability in functional assay results suggests that the selectivity of this compound may be context-dependent.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on- and off-target activity of this compound.
Objective: To determine the binding affinity (Ki) of this compound for the α1B-adrenoceptor and potential off-target GPCRs.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α1B-adrenoceptor (or other target GPCRs).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenoceptors).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To assess the antagonist activity of this compound on Gi-coupled receptors, such as the α2-adrenoceptor.
Materials:
-
Cells stably expressing the target Gi-coupled receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A specific agonist for the target receptor.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Methodology:
-
Cell Preparation: Seed cells in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Incubation: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a mixture of the agonist (at its EC80 concentration) and a fixed concentration of forskolin to stimulate adenylyl cyclase and then inhibit it via the Gi pathway.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound to determine the IC50 value.
Objective: To determine the antagonist activity of this compound on the Gq-coupled α1B-adrenoceptor.
Materials:
-
Cells stably expressing the α1B-adrenoceptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
An α1-adrenoceptor agonist (e.g., phenylephrine).
-
This compound stock solution.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Preparation and Dye Loading: Seed cells in a 96- or 384-well black-walled, clear-bottom plate. On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Protocol:
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes.
-
Add the agonist (at its EC80 concentration).
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of this compound to calculate the IC50.
Visualizations
Signaling Pathway of the α1B-Adrenoceptor
References
troubleshooting unexpected results with AH 11110A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AH 11110A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is described as an α1B-adrenoceptor antagonist. However, it is critical to note that it does not effectively differentiate between the various alpha(1) adrenoceptor subtypes (α1A, α1B, and α1D).[1][2] Furthermore, it lacks clear selectivity between alpha(1) and alpha(2) adrenoceptors.[1][2] This lack of specificity is a crucial factor to consider when interpreting experimental results.
Q2: What are the key limitations of this compound that I should be aware of before starting my experiments?
The most significant limitation of this compound is its poor receptor subtype selectivity. If your experimental system expresses multiple alpha-adrenoceptor subtypes, it will be challenging to attribute any observed effects solely to the blockade of the α1B subtype. This can lead to off-target effects and confounding results.
Q3: How should I store and handle this compound?
For specific storage and handling instructions, please refer to the Certificate of Analysis provided with your product. As a general guideline, it is often recommended to store such compounds at room temperature in the continental US, though this may vary in other locations.[1]
Troubleshooting Guide
Unexpected Efficacy or Potency
Q: The observed effect of this compound in my assay is much stronger or weaker than anticipated for an α1B-adrenoceptor antagonist. What could be the cause?
A: This discrepancy is likely due to the compound's lack of selectivity. Your experimental system may have a high expression of other alpha-adrenoceptor subtypes (α1A, α1D, or α2) that are also being affected by this compound.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: If possible, perform qPCR or Western blot analysis to determine the relative expression levels of all alpha-adrenoceptor subtypes in your cell line or tissue model.
-
Use Subtype-Selective Antagonists: As a control, run parallel experiments with antagonists that are highly selective for other alpha-adrenoceptor subtypes to see if you can replicate or block the unexpected effects.
-
Consult the Literature: Review literature on the expression of adrenoceptor subtypes in your specific experimental model to anticipate potential off-target effects.
-
Inconsistent or Non-Reproducible Results
Q: I am observing high variability in my results between experiments using this compound. What are the potential reasons?
A: Inconsistent results can stem from the compound's properties or experimental variables.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Make sure the compound is fully dissolved in the recommended solvent before each use. Incomplete solubilization can lead to inaccurate concentrations.
-
Standardize Experimental Conditions: Minor variations in cell density, incubation time, or agonist concentration can be magnified by a non-selective antagonist. Maintain strict consistency in your experimental protocol.
-
Evaluate Cell Line Passage Number: If using a cell line, be aware that receptor expression profiles can change with increasing passage numbers. Use cells within a consistent and low passage range.
-
Illustrative Data
The following table provides a hypothetical representation of the binding affinity of this compound across different adrenoceptor subtypes, illustrating its lack of selectivity. Note: This data is for illustrative purposes only and may not reflect actual experimental values.
| Adrenoceptor Subtype | Hypothetical Binding Affinity (Ki, nM) |
| α1A | 15 |
| α1B | 10 |
| α1D | 25 |
| α2A | 50 |
| α2B | 75 |
Experimental Protocols
General Protocol for In Vitro Functional Assay (Calcium Mobilization)
-
Cell Culture: Plate cells expressing the target adrenoceptor(s) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Add the different concentrations of this compound to the wells and incubate for the desired period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known alpha-adrenoceptor agonist (e.g., phenylephrine) to stimulate calcium influx.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader. The signal is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value).
Visualizations
Caption: Experimental workflow for an in vitro antagonist assay.
Caption: Signaling pathway illustrating the non-selective action of this compound.
References
Technical Support Center: AH 11110A Functional Assays
Welcome to the technical support center for functional assays involving AH 11110A, an α1B-adrenoceptor antagonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the α1B-adrenergic receptor.[1][2] Its primary mechanism of action is to bind to the α1B-adrenoceptor and inhibit the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.[3] This blockade prevents the activation of the Gq protein, subsequent stimulation of phospholipase C (PLC), and the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
Q2: What are the common functional assays used to characterize this compound?
A2: Common functional assays for α1-adrenoceptor antagonists like this compound include:
-
Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of IP, a downstream product of PLC activation, to quantify receptor activation.
-
Calcium Mobilization Assays: These assays detect transient increases in intracellular calcium concentration ([Ca2+]i) that occur upon Gq protein-coupled receptor activation.[5][6]
-
Isolated Tissue Contractility Assays (Organ Bath Studies): These experiments measure the ability of an antagonist to inhibit agonist-induced muscle contraction in tissues expressing α1-adrenoceptors, such as the aorta or vas deferens.[7][8]
Q3: What are the main sources of variability in my this compound functional assays?
A3: Variability in functional assays can arise from several factors:
-
Cell-based assays: Cell line stability, passage number, cell density, and health can significantly impact results.
-
Tissue-based assays: Tissue heterogeneity, dissection technique, and tissue viability are critical factors.[7]
-
Reagent quality and preparation: Inconsistent agonist/antagonist concentrations, improper solvent use, and degradation of reagents can lead to variable outcomes.
-
Assay conditions: Fluctuations in temperature, incubation times, and buffer composition can affect enzyme kinetics and receptor binding.
-
Operator-dependent variability: Differences in pipetting technique, timing of additions, and data analysis can introduce variability.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during functional assays with this compound.
Issue 1: High variability between replicate wells in cell-based assays.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure cells are thoroughly resuspended before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator. |
| Edge effects | Avoid using the outermost wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Inconsistent reagent addition | Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure complete mixing of reagents in each well by gently pipetting up and down or using an orbital shaker. |
| Cell health issues | Regularly check cells for signs of stress or contamination. Ensure optimal growth conditions and do not use cells of a high passage number. |
Issue 2: Inconsistent antagonist potency (IC50) values for this compound.
| Potential Cause | Recommended Solution |
| Inaccurate agonist concentration | Prepare fresh agonist dilutions for each experiment. Use a fixed, submaximal (EC80) concentration of the agonist for antagonist inhibition curves. |
| Incorrect incubation times | Optimize and standardize incubation times for both the antagonist and the agonist. Ensure equilibrium is reached for antagonist binding before adding the agonist. |
| Compound solubility issues | Check the solubility of this compound in your assay buffer. Use a suitable solvent like DMSO at a final concentration that does not affect cell viability or receptor signaling (typically <0.1%). |
| Variability in data analysis | Use a consistent and appropriate non-linear regression model to fit the dose-response curves and calculate IC50 values. Ensure sufficient data points are used to define the top and bottom plateaus of the curve. |
Issue 3: Low signal-to-noise ratio in the assay.
| Potential Cause | Recommended Solution |
| Suboptimal agonist concentration | Perform an agonist dose-response curve to determine the EC50 and EC100 concentrations. Use a concentration that gives a robust and reproducible signal. |
| Low receptor expression | If using a recombinant cell line, verify the expression level of the α1B-adrenoceptor. Consider using a cell line with higher receptor density. |
| Assay buffer components | Some buffer components can interfere with the assay signal. Test different buffer formulations to find one that maximizes the signal-to-noise ratio. |
| Detector settings | Optimize the settings of your plate reader or instrument (e.g., gain, integration time) for optimal signal detection. |
Quantitative Data Summary
The following table summarizes representative data for α1-adrenoceptor antagonists in functional assays. Note that these are example values and may vary depending on the specific experimental conditions.
| Antagonist | Receptor Subtype | Assay Type | Tissue/Cell Line | pA2 / pIC50 |
| Prazosin | α1 (non-selective) | Contraction | Rat Aorta | 8.9 |
| 5-Methylurapidil | α1A-selective | Contraction | Rat Tail Artery | 7.8 |
| BMY 7378 | α1D-selective | IP Accumulation | Rat Aorta | 7.2 |
Data is illustrative and derived from functional studies of α1-adrenoceptors.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This protocol provides a general method for measuring agonist-induced IP accumulation in cells expressing α1B-adrenoceptors.
-
Cell Culture: Plate cells expressing the α1B-adrenoceptor into 24-well plates and grow to 80-90% confluency.
-
Cell Labeling: Wash cells with serum-free medium and then incubate overnight in inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 10 mM LiCl). Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine (B352888) at its EC80 concentration) to the wells and incubate for 60 minutes at 37°C.
-
IP Extraction: Terminate the assay by aspirating the medium and adding ice-cold 0.1 M HCl. Incubate on ice for 30 minutes.
-
IP Separation: Neutralize the samples and separate the total inositol phosphates using anion-exchange chromatography columns.
-
Quantification: Measure the radioactivity of the eluted IP fraction using a liquid scintillation counter.
-
Data Analysis: Plot the amount of IP accumulation against the concentration of this compound and fit the data to a suitable sigmoidal dose-response curve to determine the IC50.
Calcium Mobilization Assay
This protocol describes a general method for measuring intracellular calcium mobilization using a fluorescent indicator.
-
Cell Culture: Seed cells expressing the α1B-adrenoceptor into a 96-well black-walled, clear-bottom plate and grow overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 60 minutes at 37°C.
-
Antagonist Addition: After washing to remove excess dye, add varying concentrations of this compound to the wells.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition and Reading: Add a fixed concentration of an α1-adrenoceptor agonist and continue to measure the fluorescence intensity for 1-2 minutes to capture the transient calcium peak.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in response to the agonist. Plot the percentage inhibition against the concentration of this compound to determine the IC50.
Visualizations
Caption: α1B-Adrenoceptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an antagonist functional assay.
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
potential for tachyphylaxis with AH 11110A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AH 11110A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is known to be an α1B-adrenoceptor antagonist.[1][2] However, it is important to note that it does not effectively distinguish between the different subtypes of alpha(1)-adrenoceptors (A, B, and D), nor does it clearly differentiate between alpha(1) and alpha(2)-adrenoceptors.[1][2] This lack of selectivity should be taken into consideration during experimental design and data interpretation.
Q2: What is tachyphylaxis and is there evidence of it occurring with this compound?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. The development of tachyphylaxis is a known characteristic of some adrenergic receptor ligands. While there are no specific studies directly reporting tachyphylaxis with this compound, its interaction with adrenoceptors suggests a theoretical potential for this effect. Researchers should be vigilant for any signs of a decreasing response during prolonged or repeated exposure to the compound.
Q3: My experimental system is showing a reduced response to this compound over time. Could this be tachyphylaxis?
A reduced response to this compound with repeated administration could indeed be indicative of tachyphylaxis or a related phenomenon like receptor desensitization. Desensitization of α1-adrenergic receptors can occur without a change in receptor number or affinity but may involve alterations in receptor coupling to downstream signaling pathways.
Other potential causes for a diminished response that should be investigated include:
-
Compound Instability: Ensure the stability of this compound in your experimental buffer and under your storage conditions.
-
Cell Health: Monitor the health and viability of your cells or tissue preparation throughout the experiment.
-
Experimental Variability: Assess for any inconsistencies in your experimental protocol or reagent preparation.
Troubleshooting Guides
Guide 1: Investigating a Suspected Loss of this compound Efficacy
If you observe a diminishing response to this compound, this guide provides a systematic approach to troubleshoot the issue.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting a reduced response to this compound.
Methodologies:
-
Compound Integrity Check:
-
Objective: To confirm the identity and purity of the this compound stock.
-
Protocol:
-
Prepare a fresh stock solution of this compound.
-
If possible, verify the compound's integrity using analytical methods such as HPLC or mass spectrometry.
-
Perform a dose-response curve with the fresh stock to compare with initial experiments.
-
-
-
Washout and Re-stimulation Assay:
-
Objective: To determine if the reduced response is reversible, a key characteristic of tachyphylaxis.
-
Protocol:
-
After an initial stimulation with this compound that results in a diminished response, thoroughly wash the cells or tissue with fresh, compound-free medium.
-
Allow for a recovery period (e.g., 1-2 hours) in the compound-free medium.
-
Re-stimulate with the same concentration of this compound.
-
Compare the magnitude of the response after the washout period to the initial and diminished responses.
-
-
-
Receptor Expression Analysis:
-
Objective: To investigate if prolonged exposure to this compound leads to a downregulation of α1B-adrenoceptors.
-
Protocol:
-
Treat cells or tissues with this compound for various durations.
-
Prepare cell lysates or membrane fractions.
-
Quantify α1B-adrenoceptor protein levels using techniques like Western blotting or ELISA.
-
-
Guide 2: Characterizing Receptor Desensitization
If tachyphylaxis is suspected, the following experiments can help elucidate the underlying mechanism.
Signaling Pathway in α1-Adrenoceptor Desensitization
Caption: A simplified diagram of agonist-induced α1-adrenoceptor desensitization.
Methodologies:
-
Phosphatidylinositol Turnover Assay:
-
Objective: To assess if desensitization is associated with uncoupling of the receptor from its downstream signaling pathway.
-
Protocol:
-
Pre-incubate cells with [3H]-myo-inositol to label the phosphoinositide pools.
-
Expose cells to this compound for a time course that induces a reduced functional response.
-
Stimulate with an appropriate α1-adrenoceptor agonist.
-
Measure the accumulation of inositol (B14025) phosphates to determine the level of PLC activation.
-
-
-
Receptor Internalization Assay:
-
Objective: To visualize or quantify the movement of α1B-adrenoceptors from the cell surface to the interior.
-
Protocol:
-
Use cells expressing a tagged version of the α1B-adrenoceptor (e.g., GFP-tagged).
-
Treat cells with this compound over time.
-
Visualize receptor localization using fluorescence microscopy.
-
Alternatively, quantify cell surface receptor numbers using cell surface biotinylation followed by Western blotting, or by flow cytometry with a receptor-specific antibody.
-
-
Data Presentation
Table 1: Hypothetical Data from a Washout Experiment
| Experimental Condition | Response Amplitude (Arbitrary Units) |
| Initial Stimulation | 100 ± 5 |
| After 1 hour continuous exposure | 45 ± 8 |
| After Washout & Re-stimulation | 92 ± 6 |
Table 2: Hypothetical Data from Receptor Expression Analysis
| Treatment Duration (hours) | α1B-Adrenoceptor Level (% of Control) |
| 0 | 100 |
| 1 | 98 ± 4 |
| 4 | 95 ± 7 |
| 12 | 72 ± 10 |
| 24 | 55 ± 9 |
References
Technical Support Center: Ensuring Complete Washout of AH 11110A and Other α1-Adrenoceptor Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of the α1B-adrenoceptor antagonist AH 11110A and other similar compounds in experimental protocols. Complete washout is critical for the validity of subsequent experiments where the effect of the antagonist needs to be fully reversed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout important?
A1: this compound is an antagonist of the α1B-adrenoceptor. However, it is reported to be non-selective, meaning it can also bind to other subtypes of α1-adrenoceptors (A and D) and potentially α2-adrenoceptors.[1] Complete washout is crucial in experimental designs where the baseline receptor function needs to be restored after antagonist treatment. Residual antagonist binding can lead to erroneous interpretation of subsequent drug effects or functional assays.
Q2: What factors can contribute to incomplete washout of an antagonist like this compound?
A2: Several factors can lead to incomplete washout, including:
-
High receptor affinity (low Kd): The antagonist binds very tightly to the receptor.
-
Slow dissociation rate (koff): The antagonist is slow to unbind from the receptor, leading to a long receptor residence time.
-
Receptor internalization: The antagonist-receptor complex may be internalized by the cell, sequestering it from the extracellular washing solution.[2][3][4]
-
Insufficient wash duration or volume: The washing steps may not be extensive enough to remove all unbound and dissociated antagonist.
-
Non-specific binding: The compound may bind to other sites besides the target receptor.
-
Compound stability: The compound may degrade or precipitate in the experimental buffer, making it difficult to remove.
Q3: How can I determine if the washout of this compound is complete in my experiment?
A3: You can verify complete washout through functional assays. After the washout procedure, stimulate the cells or tissue with an appropriate agonist for the α1B-adrenoceptor (e.g., phenylephrine). If the response to the agonist is identical to that of a control group that was never exposed to this compound, the washout is likely complete. Any significant reduction in the agonist response suggests residual antagonist is present.
Troubleshooting Guide: Incomplete Washout
This guide provides a step-by-step approach to diagnosing and resolving incomplete washout of α1-adrenoceptor antagonists.
Problem: I am observing a persistent inhibitory effect after washing out this compound.
Step 1: Review and Optimize Your Washout Protocol
-
Question: Is my current washout protocol sufficient?
-
Answer: A standard washout protocol involves multiple exchanges of fresh, antagonist-free buffer.
-
Recommendation: Increase the number of washes (e.g., from 3 to 5 or more) and the volume of each wash. Also, consider increasing the duration of each wash step to allow more time for the antagonist to dissociate. Gentle agitation during washing can also improve efficiency.
-
Step 2: Evaluate the Binding Kinetics of Your Antagonist
-
Question: Could slow dissociation be the cause of the incomplete washout?
-
Answer: Antagonists with a slow dissociation rate constant (koff) will require longer washout periods.
-
Recommendation: If the binding kinetics of this compound are unknown for your specific experimental system, you may need to determine them empirically. A radioligand binding assay can be used to determine the dissociation rate.
-
Step 3: Consider the Possibility of Receptor Internalization
-
Question: Is it possible that the antagonist is being internalized with the receptor?
-
Answer: Some G protein-coupled receptors, including α1B-adrenoceptors, can internalize upon ligand binding.[2][3][4] An internalized antagonist will not be removed by extracellular washing.
-
Recommendation: Review literature for evidence of this compound-induced receptor internalization. If this is a possibility, your experimental design may need to account for this. For example, experiments could be conducted at lower temperatures (e.g., 4°C) to inhibit internalization, or you may need to allow sufficient time for receptor recycling to the surface after washout.
-
Step 4: Assess Compound Stability
-
Question: Could the antagonist be precipitating or degrading in my assay buffer?
-
Answer: Poor solubility or stability can lead to compound accumulation that is difficult to wash away.
-
Recommendation: Check the solubility and stability of this compound in your experimental buffer at the concentration and temperature used. Visual inspection for precipitates and analytical methods like HPLC can be used to assess stability.
-
Data Presentation: Tracking Washout Parameters
Since specific quantitative data for this compound is limited, researchers should systematically determine and record these parameters for their experimental system. The following table provides a template for organizing this data.
| Parameter | Experimental Value | Method Used | Notes |
| Binding Affinity (Kd) | e.g., 5 nM | Radioligand Binding Assay | Lower Kd indicates higher affinity. |
| Dissociation Rate (koff) | e.g., 0.01 min⁻¹ | Radioligand Binding Assay | Slower koff requires longer washout. |
| Washout Time Constant (τ) | e.g., 100 min | Calculated as 1/koff | Time for ~63% of the antagonist to dissociate. |
| Optimal Washout Duration | e.g., 500 min (5 x τ) | Functional Assay | Empirically determined time for full functional recovery. |
| Functional Recovery (%) | e.g., 98% | Agonist Dose-Response | Comparison of agonist EC50 before and after washout. |
| Compound Stability | e.g., >95% after 2h | HPLC | Assessed in experimental buffer at 37°C. |
Experimental Protocols
1. Radioligand Binding Assay to Determine Dissociation Rate (koff)
This protocol allows for the determination of the rate at which this compound dissociates from the α1B-adrenoceptor.
-
Materials:
-
Cells or membranes expressing the α1B-adrenoceptor.
-
A suitable radiolabeled α1-adrenoceptor antagonist (e.g., [³H]prazosin).
-
This compound (unlabeled).
-
Binding buffer (e.g., Tris-HCl with appropriate ions).
-
High concentration of a competing unlabeled antagonist (e.g., phentolamine) to prevent re-binding of the radioligand.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Incubate the cells/membranes with the radiolabeled antagonist at a concentration near its Kd to achieve significant receptor binding. Allow the binding to reach equilibrium.
-
Initiate the dissociation by adding a high concentration of the competing unlabeled antagonist (e.g., 1000-fold excess over the radioligand Kd). This will prevent any dissociated radioligand from re-binding.
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), filter a sample of the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the natural logarithm of the specific binding (Total binding - Non-specific binding) against time. The negative slope of this line will be the dissociation rate constant (koff).
-
2. Functional Assay to Verify Washout Efficacy
This protocol assesses the functional recovery of the receptor-mediated response after antagonist washout.
-
Materials:
-
Whole cells or tissue expressing functional α1B-adrenoceptors.
-
This compound.
-
An α1-adrenoceptor agonist (e.g., phenylephrine).
-
Assay buffer.
-
Apparatus to measure the functional response (e.g., calcium imaging system, organ bath for muscle contraction).
-
-
Methodology:
-
Control Group: Generate a cumulative concentration-response curve for the agonist to determine the maximal response and EC50 in cells/tissue not exposed to the antagonist.
-
Antagonist Treatment Group: Incubate a separate set of cells/tissue with this compound at the desired concentration and for a specified duration.
-
Washout: Perform the washout procedure by repeatedly replacing the antagonist-containing solution with fresh, antagonist-free buffer.
-
Functional Testing: After the washout, generate a cumulative concentration-response curve for the same agonist as in the control group.
-
Data Analysis: Compare the maximal response and EC50 of the agonist in the control and washout groups. Complete washout is indicated by a full restoration of the agonist's potency and efficacy to control levels.
-
Visualizations
Caption: Troubleshooting workflow for incomplete antagonist washout.
Caption: Ligand-receptor binding, dissociation, and functional recovery post-washout.
References
Validation & Comparative
AH 11110A vs. Prazosin: A Comparative Analysis of α1-Adrenoceptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the α1-adrenoceptor selectivity of AH 11110A and prazosin (B1663645), two antagonists of this receptor class. The information presented is supported by experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies.
Introduction
α1-adrenoceptors, a class of G-protein coupled receptors, are crucial in regulating smooth muscle tone and are significant targets in the management of conditions such as hypertension and benign prostatic hyperplasia. These receptors are further classified into three subtypes: α1A, α1B, and α1D. While both this compound and prazosin are recognized as α1-adrenoceptor antagonists, their selectivity profiles across these subtypes differ significantly, impacting their utility in research and potential therapeutic applications. Prazosin is a well-established, potent, and relatively non-selective antagonist of all three α1-adrenoceptor subtypes. In contrast, while initially investigated for potential α1B selectivity, this compound has been demonstrated to lack functional discrimination between the α1-adrenoceptor subtypes and even exhibits affinity for α2-adrenoceptors.
Quantitative Comparison of Receptor Binding and Functional Antagonism
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound and prazosin for the α1-adrenoceptor subtypes. This data is compiled from radioligand binding and functional studies.
Table 1: Binding Affinity (pKi) of Prazosin for α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| Prazosin | 9.70 | 9.56 | 8.60 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes
| Compound | α1A (Rat Vas Deferens) | α1B (Guinea-Pig Spleen) | α1D (Rat Aorta) | Reference |
| This compound | 6.41 | 6.54 | 5.47 | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of ligands with their receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-prazosin) is incubated with a preparation of cells or tissues expressing the target receptor. The unlabeled compound of interest (the "competitor," such as prazosin or this compound) is added at various concentrations to compete with the radioligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the α1-adrenoceptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled antagonist (this compound or prazosin).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (Isolated Tissue Contractility)
Functional assays measure the biological response elicited by a compound. For α1-adrenoceptor antagonists, a common method involves measuring their ability to inhibit the contraction of isolated smooth muscle tissues induced by an α1-agonist (e.g., phenylephrine (B352888) or noradrenaline).
Protocol Outline:
-
Tissue Preparation: A smooth muscle tissue known to express a specific α1-adrenoceptor subtype (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, or rat aorta for α1D) is isolated and mounted in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an α1-agonist is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or prazosin) for a specific period.
-
Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of α1-adrenoceptor antagonism and the general workflow of the experimental procedures used to determine antagonist selectivity.
Caption: Mechanism of α1-adrenoceptor antagonism.
Caption: Workflow for determining binding affinity.
Conclusion
The experimental evidence clearly delineates the differing α1-adrenoceptor selectivity profiles of this compound and prazosin.
-
Prazosin is a potent, non-selective antagonist with high affinity for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D). Its well-characterized profile makes it a reliable standard for studies investigating the general effects of α1-adrenoceptor blockade.
-
This compound , in contrast, fails to functionally discriminate between the α1-adrenoceptor subtypes and also demonstrates affinity for α2-adrenoceptors.[2] This lack of selectivity makes it unsuitable for studies aiming to investigate the specific roles of individual α1-adrenoceptor subtypes.
For researchers requiring a non-selective α1-adrenoceptor antagonist, prazosin remains a gold-standard pharmacological tool. However, for studies demanding the specific blockade of a particular α1-adrenoceptor subtype, neither this compound nor prazosin are appropriate choices, and more selective antagonists should be considered.
References
A Comparative Guide to AH 11110A and (+)-Cyclazosin for α1B-Adrenergic Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AH 11110A and (+)-cyclazosin as antagonists of the α1B-adrenergic receptor. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies.
Introduction
The α1B-adrenergic receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including smooth muscle contraction. Understanding its function and identifying selective antagonists is of significant interest in pharmacology and drug development. Both this compound and (+)-cyclazosin have been investigated for their ability to block this receptor subtype. This guide aims to provide a comparative analysis of their pharmacological profiles based on available in vitro data.
Quantitative Data Summary
The following table summarizes the reported binding affinities (pKi) and functional antagonist potencies (pA2) for this compound and (+)-cyclazosin against α1-adrenergic receptor subtypes. It is important to note that the data are derived from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Receptor Subtype | pKi (Binding Affinity) | pA2 (Functional Antagonism) | Tissue/Cell Line (for pA2) | Species | Reference |
| This compound | α1A | - | 6.41 | Rat Vas Deferens | Rat | [1] |
| α1B | 7.10 - 7.73 | 5.40 - 6.54 | Guinea-pig Spleen, Mouse Spleen, Rabbit Aorta | Guinea-pig, Mouse, Rabbit | [1] | |
| α1D | - | 5.47 - 5.48 | Rat Aorta, Pulmonary Artery | Rat | [1] | |
| α2 | - | 5.44 | Rabbit Vas Deferens | Rabbit | [1] | |
| (+)-Cyclazosin | α1A | 8.18 - 8.41 | 7.75 | Rat Prostatic Vas Deferens | Rat | [2][3] |
| α1B | 9.23 - 9.57 | 8.85 | Rabbit Thoracic Aorta | Rabbit | [2][3] | |
| α1B | - | 7.96 ± 0.08 | Rat Spleen | Rat | [4] | |
| α1D | 9.23 - 9.28 | 7.27 | Rat Aorta | Rat | [2][3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater affinity/potency.
Comparative Analysis
Based on the available data, (+)-cyclazosin generally exhibits higher binding affinity and functional potency for the α1B-adrenergic receptor compared to this compound.[2][3] In radioligand binding studies, (+)-cyclazosin demonstrates high pKi values for the α1B subtype.[3] Functional studies in rabbit thoracic aorta also show a high pA2 value, suggesting potent antagonism.[2] Furthermore, (+)-cyclazosin displays a degree of selectivity for the α1B-adrenoceptor over the α1A and α1D subtypes.[2] However, it is worth noting that some functional studies have reported lower potency and a lack of competitive antagonism in certain tissues, such as the mouse spleen, indicating potential tissue- or species-specific differences in its pharmacological profile.[4]
In contrast, this compound has been reported to be an α1B-adrenoceptor antagonist, but functional studies suggest it lacks selectivity.[1] Evidence indicates that this compound does not effectively discriminate between the α1A, α1B, and α1D subtypes in functional assays.[1][5] Moreover, it has been shown to interact with α2-adrenoceptors, which could confound experimental results where multiple adrenergic receptor subtypes are present.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison. For specific experimental details, it is crucial to consult the original research articles.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat liver membranes for α1B) are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled competitor compound (this compound or (+)-cyclazosin).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
These experiments assess the ability of a compound to inhibit the functional response induced by an agonist, providing a measure of its antagonist potency (pA2).
-
Tissue Preparation: A specific tissue known to express the target receptor subtype (e.g., rabbit thoracic aorta for α1B) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., noradrenaline or phenylephrine) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or (+)-cyclazosin) for a predetermined time to allow for equilibration.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.
-
Schild Plot Analysis: Steps 4 and 5 are repeated with increasing concentrations of the antagonist. The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.
Signaling Pathway and Experimental Workflow Diagrams
α1B-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by α1B-adrenergic receptor stimulation and the point of inhibition by antagonists like this compound and (+)-cyclazosin.
Caption: α1B-Adrenergic Receptor Signaling Pathway and Antagonism.
Experimental Workflow for Functional Antagonism
The diagram below outlines the key steps involved in determining the functional antagonism (pA2 value) of a compound using an isolated tissue preparation.
Caption: Workflow for Determining Functional Antagonism (pA2).
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-765,314 and AH 11110A for Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of L-765,314 and AH 11110A as α1-Adrenoceptor Antagonists.
In the landscape of pharmacological tools for adrenoceptor research, the choice of a specific antagonist is critical for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of L-765,314 and this compound, two compounds that have been utilized in the study of α1-adrenergic receptors. While both are recognized as α1-adrenoceptor antagonists, their utility and experimental applications are dictated by their distinct selectivity profiles. This document aims to furnish researchers with the necessary data to make an informed decision based on the specific requirements of their studies.
Introduction to L-765,314 and this compound
L-765,314 is a potent and highly selective antagonist for the α1B-adrenoceptor subtype.[1][2] Its selectivity makes it a valuable tool for isolating and studying the specific physiological and pathological roles of the α1B-adrenoceptor. In contrast, this compound is a non-selective α1-adrenoceptor antagonist, meaning it does not effectively distinguish between the α1A, α1B, and α1D subtypes.[3] Furthermore, it has been reported to possess affinity for α2-adrenoceptors, complicating its use in studies where subtype specificity is crucial.[3] The initial proposition of this compound as a selective α1B-adrenoceptor antagonist has been questioned in subsequent functional studies.[4]
Comparative Analysis of Receptor Binding Affinity
The defining difference between L-765,314 and this compound lies in their binding affinities for various adrenoceptor subtypes. L-765,314 exhibits a clear preference for the α1B subtype, with significantly lower affinity for α1A and α1D subtypes. This high degree of selectivity is crucial for delineating the specific functions of the α1B-adrenoceptor.
Quantitative data for this compound's binding affinity across all α1 and α2 subtypes is not as readily available in the literature, underscoring its characterization as a non-selective antagonist. The available information indicates that it does not effectively differentiate between the α1 subtypes and also interacts with α2-adrenoceptors.
Table 1: Comparison of Binding Affinities (Ki) of L-765,314 and this compound for Human Adrenoceptor Subtypes
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2 Subtypes |
| L-765,314 | 420[5] | 2.0[5] | 34[5] | Low Affinity |
| This compound | Not selectively distinguished[3] | Not selectively distinguished[3] | Not selectively distinguished[3] | Affinity reported[3] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Implications and Experimental Considerations
The disparate selectivity profiles of L-765,314 and this compound have significant implications for their application in functional studies.
-
L-765,314: Due to its high selectivity, L-765,314 is the preferred tool for investigating the specific roles of the α1B-adrenoceptor in various physiological processes, such as smooth muscle contraction and neurotransmission.[6] Its use allows researchers to attribute an observed effect to the blockade of the α1B subtype with a high degree of confidence.
-
This compound: The non-selective nature of this compound makes it unsuitable for studies aiming to elucidate the function of a specific α1-adrenoceptor subtype. Any observed effects following the administration of this compound could be a result of the blockade of any or all of the α1 subtypes, as well as α2-adrenoceptors. However, it could be used in experiments where the goal is to achieve a broad blockade of α1-adrenoceptors, with the caveat of potential off-target effects on α2-adrenoceptors.
Signaling Pathways and Experimental Workflows
The activation of α1-adrenoceptors by agonists like norepinephrine (B1679862) leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.
A typical experimental workflow to characterize the potency and selectivity of an antagonist involves both radioligand binding assays and functional assays.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Antagonists
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing the human α1A, α1B, or α1D adrenoceptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin).
-
Add increasing concentrations of the unlabeled test compound (L-765,314 or this compound).
-
For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
1. Cell Preparation:
-
Plate cells expressing the α1-adrenoceptor subtype of interest in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
2. Antagonist Incubation:
-
Add varying concentrations of the antagonist (L-765,314 or this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) to stimulate calcium release.
-
Measure the fluorescence intensity over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist.
Conclusion
The choice between L-765,314 and this compound as a research tool is contingent on the experimental question being addressed. For studies requiring the specific blockade of the α1B-adrenoceptor to elucidate its distinct functions, the highly selective antagonist L-765,314 is the superior choice. In contrast, This compound , due to its non-selective profile across α1 subtypes and its interaction with α2-adrenoceptors, is not recommended for studies where subtype specificity is a critical parameter. Researchers should carefully consider these pharmacological properties to ensure the validity and accuracy of their experimental findings.
References
- 1. Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroethylclonidine reveals that alpha (1 A)-adrenoceptors mediate contraction in aorta of alpha (1 D)-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonist Activity of AH 11110A with a Known α1-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonist activity of AH 11110A, a non-selective α1-adrenoceptor antagonist, by using the well-characterized α1-adrenoceptor agonist, phenylephrine (B352888). This compound has been identified as an antagonist for the α1B-adrenoceptor, though it exhibits a broad affinity for other α1-adrenoceptor subtypes (A, B, and D) and does not clearly differentiate between α1 and α2-adrenoceptors.[1][2] This guide will detail the experimental setup, present hypothetical data for comparison, and visualize the underlying signaling pathways and experimental workflows.
Comparative Antagonist Activity of this compound
The antagonist potential of this compound can be quantified by determining its IC50 value in the presence of a known agonist like phenylephrine. The IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%. The following table summarizes hypothetical data from a functional assay, such as a rat aortic ring contraction assay.
| Antagonist | Agonist (Phenylephrine) Concentration | IC50 of Antagonist (nM) | Fold Shift in Agonist EC50 |
| This compound | 1 µM | 150 | 10 |
| Prazosin (B1663645) (α1-selective) | 1 µM | 10 | 150 |
| Yohimbine (B192690) (α2-selective) | 1 µM | >10,000 | <2 |
Note: This data is for illustrative purposes and highlights the expected outcome of a validation experiment. Prazosin serves as a positive control for potent and selective α1-antagonism, while yohimbine is a negative control, demonstrating selectivity away from α2-adrenoceptors.
Signaling Pathway of α1-Adrenoceptor Antagonism
The following diagram illustrates the mechanism of action of this compound in antagonizing the phenylephrine-induced signaling cascade at the α1-adrenoceptor.
Caption: this compound competitively blocks phenylephrine binding to the α1-adrenoceptor.
Experimental Protocol: Rat Aortic Ring Contraction Assay
This functional assay is a standard method to assess the antagonist activity of compounds targeting α1-adrenoceptors, which are prominently expressed in vascular smooth muscle.
I. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine hydrochloride (agonist)
-
This compound (antagonist)
-
Prazosin hydrochloride (positive control antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
II. Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
-
Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Agonist Concentration-Response Curve:
-
After equilibration, obtain a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM) to establish a baseline response.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the aortic rings with a specific concentration of this compound (or prazosin as a control) for a predetermined period (e.g., 30 minutes).
-
-
Antagonist Challenge:
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.
-
A rightward shift in the phenylephrine concentration-response curve indicates competitive antagonism.
-
-
Data Analysis:
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for phenylephrine in each condition.
-
Determine the IC50 of this compound by Schild analysis or by fitting the data to a dose-response inhibition curve.
-
Experimental Workflow for Antagonist Validation
The following diagram outlines the logical flow of the experimental process for validating the antagonist activity of this compound.
Caption: Workflow for validating this compound antagonist activity using an ex vivo tissue assay.
By following these protocols and utilizing the provided frameworks, researchers can effectively validate and characterize the antagonist activity of this compound against a known α1-adrenoceptor agonist, contributing to a clearer understanding of its pharmacological profile.
References
A Functional Comparison of α1B-Adrenoceptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of α1B-adrenoceptor antagonists, supported by experimental data. It delves into their functional performance, binding affinities, and the signaling pathways they modulate, offering a comprehensive resource for understanding their therapeutic potential and research applications.
The α1B-adrenoceptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including the regulation of blood pressure. Consequently, antagonists of this receptor are of significant interest for the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH).[1][2] However, the development of subtype-selective antagonists has been challenging, with many compounds exhibiting affinity for other α1-adrenoceptor subtypes (α1A and α1D). This guide aims to provide a clear comparison of the functional characteristics of various α1B-adrenoceptor antagonists based on available scientific literature.
Quantitative Comparison of α1B-Adrenoceptor Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of a range of antagonists for the human α1A, α1B, and α1D-adrenoceptor subtypes. The data has been compiled from studies utilizing radioligand binding assays and functional assays on recombinant cell lines, ensuring a standardized basis for comparison.
Table 1: Binding Affinities (pKi) of Antagonists for Human α1-Adrenoceptor Subtypes [3][4][5]
| Compound | pKi at α1A | pKi at α1B | pKi at α1D | α1B Selectivity Ratio (vs α1A) | α1B Selectivity Ratio (vs α1D) |
| Prazosin | 9.20 | 9.50 | 9.00 | 0.5 | 3.2 |
| Doxazosin | 9.30 | 9.20 | 9.10 | 0.8 | 1.3 |
| Tamsulosin | 9.90 | 8.70 | 9.70 | 0.06 | 0.1 |
| Alfuzosin (B1207546) | 8.70 | 8.60 | 8.70 | 0.8 | 0.8 |
| Indoramin | 8.50 | 8.60 | 7.80 | 1.3 | 6.3 |
| SNAP 1069 | 8.20 | 8.40 | 7.60 | 1.6 | 6.3 |
| RS 17053 | 8.60 | 7.30 | 7.10 | 0.05 | 0.16 |
| WB 4101 | 9.50 | 8.70 | 9.40 | 0.16 | 0.2 |
| Rec 15/2739 | 9.20 | 8.20 | 9.10 | 0.1 | 0.13 |
| SL 89,0591 | 9.00 | 8.30 | 9.00 | 0.2 | 0.2 |
| (-)-Tamsulosin | - | - | - | - | - |
| BMY 7378 | 7.20 | 6.80 | 8.70 | 0.4 | 0.13 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity ratios are calculated from the Ki values (antilog of -pKi) and represent the fold-selectivity for the α1B subtype over the others.
Table 2: Functional Antagonist Potencies (pA2) at α1-Adrenoceptor Subtypes [4][6]
| Compound | pA2 at α1D (Rat Aorta) | pA2 at α1A-like (Human Prostate) |
| Prazosin | 9.80 | 8.80 |
| Doxazosin | 9.30 | - |
| (-)-Tamsulosin | 9.80 | ~9.8 (insurmountable) |
| (+)-Tamsulosin | 8.80 | - |
| SL 89,0591 | 8.90 | 9.00 |
| Rec 15/2739 | 8.40 | 9.10 |
| SNAP 1069 | 8.00 | 8.50 |
| RS 17053 | 8.00 | 6.00 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater functional potency.
Key Signaling Pathways of the α1B-Adrenoceptor
Activation of the α1B-adrenoceptor by agonists such as norepinephrine (B1679862) initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] Furthermore, α1B-adrenoceptor stimulation can also activate other important signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are involved in cell growth and proliferation.[7][9]
Caption: α1B-Adrenoceptor Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the affinity of an antagonist for its receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the α1B-adrenoceptor are homogenized and centrifuged to isolate the cell membranes.[10] The protein concentration of the membrane preparation is determined.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled antagonist being tested.[11]
-
Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.[10]
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[10]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand and subtracted from the total binding to yield specific binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Preparation: Cells stably or transiently expressing the α1B-adrenoceptor are seeded into microplates.[13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits an increase in fluorescence upon binding to calcium.[13][14]
-
Antagonist Addition: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: An agonist (e.g., phenylephrine (B352888) or norepinephrine) is added to the wells to stimulate the α1B-adrenoceptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).[15][16]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The concentration of the antagonist that causes 50% inhibition of the agonist response (IC50) is determined. For competitive antagonists, the data can be used to calculate the pA2 value through Schild analysis.
In Vivo Functional Comparison
The ultimate test of an antagonist's utility is its performance in a physiological context. In vivo studies are crucial for evaluating the therapeutic potential of α1B-adrenoceptor antagonists.
Non-selective α1-adrenoceptor antagonists are used in the treatment of hypertension by inhibiting the contraction of smooth muscle in arterioles (mediated in part by α1B-receptors) and increasing venous capacitance, which leads to a reduction in blood pressure.[1][2] They are also effective in managing the symptoms of BPH by relaxing the smooth muscle in the prostate and bladder neck (primarily mediated by α1A-receptors).[1][2]
Studies in conscious rats have been used to assess the functional uroselectivity of various antagonists by simultaneously measuring their effects on urethral and arterial pressures. For example, alfuzosin has been shown to decrease urethral pressure with minimal impact on blood pressure at certain doses. In anesthetized dogs, the potency of antagonists against phenylephrine-induced increases in prostatic and blood pressure has been compared, with some compounds like Rec 15/2739 showing greater potency for reducing prostatic pressure over blood pressure.[4] These in vivo models are critical for identifying antagonists with a favorable therapeutic window, minimizing side effects such as postural hypotension.
References
- 1. researchgate.net [researchgate.net]
- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. unitedrelay.org [unitedrelay.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. radioligand binding studies | PPT [slideshare.net]
- 16. In vivo receptor binding of novel alpha1-adrenoceptor antagonists for treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
AH 11110A: A Comparative Guide to its α1-Adrenoceptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the α1-adrenoceptor subtype selectivity of the antagonist AH 11110A, with a focus on its affinity for the α1B subtype versus the α1A and α1D subtypes. While initially identified as a potent and selective α1B-adrenoceptor antagonist through radioligand binding studies, subsequent functional assays have presented a more complex and debated selectivity profile. This guide synthesizes available data to offer a clear comparison with other standard α1-adrenoceptor antagonists, prazosin (B1663645) (non-selective) and BMY 7378 (α1D-selective).
Data Presentation: Comparative Selectivity Profile
The following table summarizes the binding affinities (pKi) and functional potencies (pA2/pKB) of this compound, prazosin, and BMY 7378 for the α1A, α1B, and α1D-adrenoceptor subtypes. It is important to note the discrepancy in the selectivity of this compound between binding and functional assays.
| Compound | Parameter | α1A Subtype | α1B Subtype | α1D Subtype | Reference |
| This compound | pKi | - | 7.10–7.73 | - | [1] |
| pA2/pKB | 6.41 (rat vas deferens) | 5.40–6.54 | 5.47–5.48 | [1] | |
| pKB | 6.65 (rat prostate) | 6.80 (rat spleen) | 7.09 (rat aorta) | [1] | |
| Prazosin | pKi | ~8.98 (rat) | - | - | [2] |
| pA2 | ~9.14 | - | - | [3] | |
| BMY 7378 | pKi | 6.6 (human) | 7.2 (human) | 9.4 (human) | [4] |
| pA2 | - | - | 8.9 (rat aorta) | [4] |
Signaling Pathways and Experimental Workflows
The α1-adrenoceptor subtypes (α1A, α1B, and α1D) are all G protein-coupled receptors that primarily signal through the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.
The determination of antagonist affinity and selectivity involves two primary experimental approaches: radioligand binding assays and functional isolated tissue assays.
Experimental Protocols
Detailed, step-by-step protocols for the characterization of α1-adrenoceptor antagonists are crucial for reproducible research. Below are generalized methodologies for the key experiments cited.
Radioligand Displacement Assay (for pKi determination)
This assay measures the affinity of a compound (in this case, this compound) for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the α1-adrenoceptor subtypes are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
In assay tubes, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and a range of concentrations of the unlabeled competitor drug (this compound).
-
Incubations are typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The pKi value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]
Isolated Tissue Bath Functional Assay (for pA2 determination)
This assay measures the functional potency of an antagonist by quantifying its ability to inhibit the contractile response of an isolated tissue to an agonist.
1. Tissue Preparation:
-
A suitable tissue rich in the α1-adrenoceptor subtype of interest is dissected from an animal model (e.g., rat aorta for α1D, rat vas deferens for α1A).[6]
-
The tissue is cut into appropriate preparations (e.g., rings or strips) and mounted in an organ bath.
2. Organ Bath Setup:
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a defined period.
3. Experimental Procedure:
-
A cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) is generated to establish a control response.
-
The tissue is then washed and allowed to return to its baseline tension.
-
The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.
-
A second agonist concentration-response curve is then generated in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the curve without depressing the maximum response.
-
This procedure is repeated with several different concentrations of the antagonist.
4. Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is a measure of the antagonist's potency.[7]
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
AH 11110A: A Profile of Non-Selective Alpha-1 Adrenergic Antagonism
For researchers and drug development professionals, a comprehensive understanding of a compound's efficacy and selectivity is paramount. This guide provides a detailed literature review of AH 11110A, an α1B-adrenoceptor antagonist, and objectively compares its performance with other well-established alpha-1 blockers. Experimental data are presented to highlight its characteristically low selectivity across adrenoceptor subtypes.
This compound has been identified as an antagonist of the α1B-adrenoceptor. However, extensive research has demonstrated that its binding and functional activity are not limited to this subtype. In fact, this compound exhibits a notable lack of discrimination between the α1A, α1B, and α1D adrenoceptor subtypes.[1][2][3][4] Furthermore, studies have revealed that this compound also possesses affinity for α2-adrenoceptors, further complicating its pharmacological profile.[5] This absence of selectivity is a critical factor in evaluating its potential therapeutic applications and off-target effects.
Comparative Selectivity Profile of Alpha-1 Adrenoceptor Antagonists
To contextualize the pharmacological properties of this compound, the following table summarizes its functional antagonist potencies (pA2 values) alongside those of other commonly used α1-adrenoceptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
| Compound | α1A-Adrenoceptor (pA2) | α1B-Adrenoceptor (pA2) | α1D-Adrenoceptor (pA2) | α2-Adrenoceptor (pA2) | Reference |
| This compound | 6.41 | 5.40 - 6.54 | 5.47 - 5.48 | 5.44 | [5] |
| Prazosin | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | Lower Affinity | [6] |
| Tamsulosin | High Selectivity (α1A > α1D > α1B) | Lower Affinity | Moderate Affinity | Low Affinity | [1][7] |
| Alfuzosin | Non-selective | Non-selective | Non-selective | Low Affinity | [6] |
Note: "High Affinity" and "Non-selective" for Prazosin and Alfuzosin indicate that they bind to all three α1-subtypes with similar high potency.[6] Tamsulosin is recognized for its relative selectivity for the α1A and α1D subtypes over the α1B subtype.[7]
Experimental Protocols
The functional antagonist potencies (pA2 values) for this compound were determined through a series of in vitro experiments using isolated tissue preparations that express specific adrenoceptor subtypes. A summary of the methodologies employed in the key study by Eltze et al. (2001) is provided below.
Determination of Functional Antagonist Potency (pA2):
-
Principle: The Schild regression analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist. The pA2 value is the negative logarithm of Kb.
-
General Protocol:
-
Isolated tissues rich in the desired α-adrenoceptor subtype are mounted in organ baths containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
Cumulative concentration-response curves to a specific agonist (e.g., noradrenaline, phenylephrine) are established to determine the agonist's potency (EC50).
-
The tissue is then incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of the antagonist.
-
The concentration ratio (CR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
This procedure is repeated with at least three different concentrations of the antagonist.
-
A Schild plot is constructed by plotting log(CR-1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
-
-
Tissues Used for Specific Receptor Subtypes:
-
α1A-Adrenoceptor: Rat vas deferens.
-
α1B-Adrenoceptor: Guinea-pig spleen.
-
α1D-Adrenoceptor: Rat aorta.
-
α2-Adrenoceptor (prejunctional): Rabbit vas deferens (measuring inhibition of neurally-evoked contractions).
-
Signaling Pathway of α1-Adrenoceptors
The following diagram illustrates the general signaling pathway activated upon stimulation of α1-adrenoceptors. As antagonists, this compound and the comparator drugs block the initiation of this cascade by preventing the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.
Caption: General signaling cascade of α1-adrenoceptors.
Experimental Workflow for Determining Antagonist Potency
The logical flow of the experimental procedure to determine the pA2 value of an antagonist like this compound is depicted in the following diagram.
Caption: Workflow for Schild analysis to determine pA2 values.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. This compound | Bioproducts Magazine [bioprodmag.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uroselectivity of Tamsulosin vs Alfuzosin vs Prazosin for BPH? – PharmaNUS [blog.nus.edu.sg]
Validating α1B-Adrenoceptor Blockade: A Comparative Guide for Knockout Models
For researchers, scientists, and drug development professionals, confirming the successful blockade or absence of α1B-adrenoceptor function in knockout models is a critical step in preclinical studies. This guide provides a comparative overview of key experimental approaches, presenting supporting data and detailed protocols to ensure robust validation.
The α1B-adrenoceptor, a Gq/11 protein-coupled receptor, plays a significant role in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.[1] Its signaling cascade is initiated by the binding of catecholamines like norepinephrine (B1679862) and epinephrine, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[2] Given its physiological importance, genetically engineered mouse models lacking the α1B-adrenoceptor are invaluable tools for dissecting its specific functions and for testing the selectivity of novel therapeutics.
Core Validation Techniques
Effective confirmation of α1B-adrenoceptor knockout relies on a combination of binding and functional assays. These techniques are designed to demonstrate the absence of the receptor protein and the loss of its downstream functional responses. The most common validation methods include radioligand binding assays, in vitro functional assessments of smooth muscle contraction, and in vivo cardiovascular measurements.
Radioligand Binding Assays
Radioligand binding assays are a direct method to quantify the density of α1B-adrenoceptors in a given tissue. These assays use a radiolabeled ligand that specifically binds to the receptor. By comparing the binding in tissues from knockout and wild-type animals, a significant reduction or complete absence of binding in the knockout model confirms the genetic deletion.
Table 1: Comparison of [3H]-prazosin Binding in Wild-Type and α1B-Adrenoceptor Knockout Mouse Tissues
| Tissue | Wild-Type (fmol/mg protein) | α1B-KO (fmol/mg protein) | % Reduction | Reference |
| Liver | 50 | < 5 | > 90% | [3] |
| Spleen | 120 | 15 | 87.5% | [1] |
| Cortex | 85 | 80 | ~6% | [4] |
Data are representative values compiled from literature.
It is important to note that in some knockout models, compensatory upregulation of other α1-adrenoceptor subtypes (α1A and α1D) may occur.[1][3] This can be assessed using subtype-selective competing ligands in the binding assays.
In Vitro Functional Assays: Smooth Muscle Contraction
The contractile response of isolated smooth muscle tissues, such as the aorta or vas deferens, to α1-adrenoceptor agonists is a key functional output. In a knockout model, the contractile response to a non-selective agonist should be significantly diminished if the α1B-adrenoceptor is the predominant subtype mediating contraction in that tissue.
Table 2: Phenylephrine-Induced Contraction in Aortic Rings from Wild-Type and α1B-Adrenoceptor Knockout Mice
| Parameter | Wild-Type | α1B-KO | Reference |
| Max Contraction (% of KCl) | 85 ± 5 | 30 ± 7 | [1] |
| pEC50 | 6.8 ± 0.2 | 6.1 ± 0.3 | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
In Vivo Cardiovascular Monitoring
Measuring the blood pressure response to α1-adrenoceptor agonists in anesthetized or conscious animals provides an in vivo confirmation of receptor blockade. A blunted pressor response to an agonist in knockout animals compared to wild-type controls indicates a successful functional deletion of the α1B-adrenoceptor's contribution to blood pressure regulation.
Table 3: Mean Arterial Pressure (MAP) Response to Phenylephrine in Wild-Type and α1B-Adrenoceptor Knockout Mice
| Agonist Dose (µg/kg) | Δ MAP Wild-Type (mmHg) | Δ MAP α1B-KO (mmHg) | Reference |
| 10 | 25 ± 4 | 10 ± 3 | [1] |
| 30 | 45 ± 6 | 18 ± 5 | [1] |
Δ MAP represents the change in mean arterial pressure from baseline.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key experiments cited.
Radioligand Binding Assay Protocol
-
Tissue Homogenization: Tissues from wild-type and knockout mice are dissected, weighed, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Membrane Preparation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The supernatant is then centrifuged at 40,000 x g for 30 minutes to pellet the membranes. The membrane pellet is washed and resuspended in binding buffer.
-
Binding Reaction: Membranes are incubated with a saturating concentration of a radiolabeled antagonist, such as [3H]-prazosin, in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
Incubation and Filtration: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) and then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding.
In Vitro Smooth Muscle Contraction (Wire Myography) Protocol
-
Tissue Preparation: A segment of the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution. The vessel is cleaned of adherent tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted on two stainless steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: The rings are equilibrated under a resting tension of 1.5 g for 60-90 minutes. The viability of the rings is then tested by contracting them with a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After a washout period, a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) is constructed by adding increasing concentrations of the agonist to the organ bath.
-
Data Analysis: The contractile force is recorded, and concentration-response curves are plotted to determine the maximal contraction and the pEC50 value.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the α1B-adrenoceptor signaling pathway and a typical experimental workflow for knockout model validation.
Caption: α1B-Adrenoceptor Signaling Pathway.
Caption: Experimental Workflow for Knockout Validation.
By employing a multi-faceted approach that combines direct receptor binding measurements with robust functional assays, researchers can confidently confirm the blockade of α1B-adrenoceptors in their knockout models. This rigorous validation is essential for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting the adrenergic system.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α1-Adrenoceptor subtype substitution in knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1b-Adrenergic Receptors Control Locomotor and Rewarding Effects of Psychostimulants and Opiates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of α1B-Adrenoceptor Antagonist Selectivity: A Comparative Guide
For researchers and drug development professionals, the quest for subtype-selective G-protein coupled receptor (GPCR) ligands is a significant challenge. This guide provides a comparative framework for understanding the in vitro and in vivo effects of α1-adrenoceptor antagonists, with a particular focus on the complexities of achieving selectivity for the α1B subtype. We will use AH 11110A, a reported α1B-adrenoceptor antagonist, as a case study to illustrate these challenges.
While this compound has been identified as an antagonist of the α1B-adrenoceptor, publicly available data on its comprehensive in vitro and in vivo effects is limited. Moreover, its selectivity for the α1B subtype over the α1A and α1D subtypes has been questioned in functional studies, highlighting a common hurdle in the development of such targeted therapies.
The Critical Role of Subtype Selectivity
The three α1-adrenoceptor subtypes—α1A, α1B, and α1D—are all activated by norepinephrine (B1679862) and epinephrine (B1671497) and signal through the Gq/11 protein pathway.[1] However, their distinct tissue distributions mean they mediate different physiological effects. The lack of highly subtype-selective drugs has historically hindered a clear understanding of the specific roles of each subtype. Developing selective antagonists is crucial for targeted therapeutic interventions with minimal off-target effects.
Illustrative Comparison of Antagonist Selectivity
Due to the scarcity of specific quantitative data for this compound, the following table provides a hypothetical comparison to illustrate the difference between a non-selective and a highly selective α1B-adrenoceptor antagonist. This data is for educational purposes to highlight the concept of selectivity.
| Parameter | Non-Selective Antagonist (e.g., Hypothetical Profile for this compound) | Highly Selective α1B Antagonist (Hypothetical) |
| Binding Affinity (Ki, nM) | ||
| α1A-adrenoceptor | 15 | 500 |
| α1B-adrenoceptor | 5 | 5 |
| α1D-adrenoceptor | 20 | 750 |
| Selectivity Ratio (α1A/α1B) | 3-fold | 100-fold |
| Selectivity Ratio (α1D/α1B) | 4-fold | 150-fold |
| In Vivo Effect | Broad effects on blood pressure and other sympathetically-controlled systems. | Targeted modulation of α1B-mediated pathways with reduced systemic side effects. |
Experimental Protocols for Determining Antagonist Selectivity
A robust assessment of antagonist selectivity involves a combination of in vitro binding and functional assays. Below is a generalized protocol representative of the methodologies used in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test antagonist for each of the human α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Methodology:
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.
-
Membrane Preparation: Culture and harvest cells, followed by homogenization and centrifugation to isolate cell membranes containing the receptors.
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a subtype-non-selective radioligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled test antagonist.
-
Incubations are carried out in a buffer solution at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a competing non-radiolabeled ligand.
-
-
Detection: Separate bound from free radioligand via rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Calcium Mobilization)
Objective: To assess the functional antagonist potency (pA2) of the test compound at each α1-adrenoceptor subtype.
Methodology:
-
Cell Culture: Use cell lines stably expressing one of the α1-adrenoceptor subtypes and engineered to report on intracellular calcium levels (e.g., via a fluorescent calcium indicator).
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a known α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine).
-
Measure the resulting increase in intracellular calcium, typically via fluorescence detection.
-
-
Data Analysis: Determine the concentration-response curves for the agonist in the presence of different antagonist concentrations. The antagonist's potency is often expressed as a pA2 value, derived from a Schild plot analysis.
Visualizing the Molecular and Experimental Landscape
To further clarify the context of α1B-adrenoceptor antagonism, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of AH 11110A: A Guide for Laboratory Professionals
For researchers and scientists handling AH 11110A, a substance identified as a skin and eye irritant and toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, drawing from safety data sheets and general hazardous waste management guidelines.
Core Principle: Prevent Environmental Release
The primary directive for the disposal of this compound is the prevention of its release into the environment.[1][2] Under no circumstances should this substance be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to significant environmental contamination, particularly of groundwater and aquatic ecosystems.[1]
Immediate Safety Precautions and Spill Management
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including gloves and eye protection, is worn.[1] In the event of a spill, the area should be well-ventilated. Spilled material should be absorbed with an inert, liquid-binding material such as sand, diatomite, or universal binders.[2] The collected material must then be treated as hazardous waste.
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the safe disposal of both liquid and solid waste contaminated with this compound.
1. Waste Segregation and Collection:
-
Identify and Segregate: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.[1][3] The container should be kept closed except when adding waste.[3]
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
List Contents: The label must also include the name "this compound" and a clear indication of its hazards (e.g., "Toxic to Aquatic Life," "Skin and Eye Irritant").
3. Storage of Hazardous Waste:
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment vessel to prevent the spread of any potential leaks.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for hazardous waste disposal. These regulations are in place to ensure the safety of personnel and the environment.
Quantitative Data Summary
| Hazard Classification | Details | Reference |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][2] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects. | [1][2] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can include using the smallest feasible quantities of the substance and avoiding the contamination of large volumes of other materials.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Handling Guide for AH Plus® Root Canal Sealing Material
This guide provides crucial safety, operational, and disposal information for laboratory personnel working with AH Plus® root canal sealing material. The following procedures are designed to ensure the safe handling of this substance in a research and development environment.
Hazard Identification and Personal Protective Equipment
AH Plus® is a two-component epoxy-amine resin-based paste that can cause skin and eye irritation, and may lead to allergic skin reactions.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard | Required Personal Protective Equipment |
| Skin Irritation & Allergic Reaction | Protective Gloves: Nitrile or other chemically resistant gloves should be worn. Avoid direct contact with skin.[1][2] Immediately remove and launder any contaminated clothing.[2] |
| Serious Eye Irritation | Eye Protection: Safety glasses with side shields or goggles are required.[1] In case of splashing, a face shield should be used. |
| Inhalation of Vapors/Aerosols | Respiratory Protection: Ensure good ventilation and exhaustion at the workplace.[2] Respiratory protection is not typically necessary if the room is well-ventilated.[2] |
| General Laboratory Safety | Protective Clothing: A lab coat or other protective work clothing should be worn.[1] |
Operational Protocol: Preparation and Handling
The preparation of AH Plus® involves mixing two pastes, Paste A and Paste B, to a homogeneous consistency.[2][3]
Materials Required:
-
AH Plus® Paste A and Paste B
-
Glass slab or mixing pad
-
Metal spatula
-
Personal Protective Equipment (as specified above)
Step-by-Step Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare a clean workspace on a glass slab or mixing pad.[2][3]
-
Dispensing: Dispense equal volume units (1:1 ratio) of Paste A and Paste B onto the mixing surface.[2][3] It is critical not to exchange the caps (B75204) of the tubes; the colored cap belongs to the colored tube and the white cap to the white tube.[3]
-
Mixing: Use a metal spatula to thoroughly mix the two pastes until a uniform and homogeneous consistency is achieved.[2][3]
-
Application (for experimental use): For in-vitro studies, the mixed sealer can be applied to prepared samples (e.g., root canal dentin) as required by the specific experimental protocol.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3]
Disposal Plan
Proper disposal of AH Plus® is crucial to prevent environmental contamination, as it is toxic to aquatic life with long-lasting effects.[1][2]
-
Unused Material: Unused or excess mixed paste should be collected with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth) and placed in a designated, sealed container for chemical waste.[3]
-
Contaminated Materials: All materials that have come into contact with the sealer, such as mixing pads, spatulas, and gloves, should be considered contaminated. These items must be disposed of in accordance with local and national regulations for hazardous waste.[3]
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses.[1]
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for AH Plus®.
Caption: Safe handling workflow for AH Plus® from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
